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  • Product: N-Carbamoylpyridine-2-carbothioamide
  • CAS: 885053-30-5

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of N-Carbamoylpyridine-2-carbothioamide Derivatives: A Comprehensive Technical Guide

Executive Summary N-Carbamoylpyridine-2-carbothioamide derivatives represent a privileged class of heterocyclic scaffolds in modern drug discovery and materials science. By combining the robust metal-chelating prowess of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Carbamoylpyridine-2-carbothioamide derivatives represent a privileged class of heterocyclic scaffolds in modern drug discovery and materials science. By combining the robust metal-chelating prowess of the pyridine-2-carbothioamide (PCA) moiety with the versatile hydrogen-bonding capacity of a carbamoyl group, these molecules serve as highly effective N,S-bidentate ligands. They are extensively utilized to synthesize organometallic complexes (such as Ru, Os, Rh, and Ir) that exhibit potent, targeted anticancer, anti-inflammatory, and tubulin-inhibiting activities[1].

For researchers and drug development professionals, the exact structural elucidation of these derivatives is non-negotiable. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of N-Carbamoylpyridine-2-carbothioamide derivatives, detailing the causality behind experimental choices and providing self-validating analytical protocols.

Mechanistic Rationale & Structural Dynamics

Before stepping into the laboratory, an Application Scientist must understand the electronic and spatial dynamics of the target molecule. The spectroscopic signature of N-Carbamoylpyridine-2-carbothioamide is governed by two primary phenomena:

  • Anisotropic Deshielding & Hydrogen Bonding: The thioamide (C=S) and carbamoyl (C=O) groups act as powerful electron-withdrawing centers. The C=S bond is highly polarizable, leading to significant deshielding of adjacent N-H protons. This deshielding is further exacerbated by strong intramolecular hydrogen bonding between the thioamide N-H and the electronegative pyridine nitrogen[2].

  • Thione-Thiol Tautomerization: While thioamides can exhibit thione-thiol tautomerism, in the solid state and in polar aprotic solvents (such as DMSO-d₆), the thione (C=S) form predominantly dictates the structural geometry. The thioamide plane typically orientates orthogonally to the pyridine ring to minimize steric clash while maximizing orbital overlap, a conformation that directly impacts the vibrational frequencies observed in FT-IR[1].

Spectroscopic Characterization Pipeline

G cluster_0 Primary Spectroscopic Profiling cluster_1 Structural Elucidation Start Crude N-Carbamoylpyridine- 2-carbothioamide Purification HPLC / Recrystallization (Purity > 98%) Start->Purification FTIR FT-IR Spectroscopy (Identify C=S, C=O, N-H) Purification->FTIR HRMS HRMS (ESI+) (Exact Mass [M+H]+) Purification->HRMS NMR1H 1H-NMR (DMSO-d6) (Proton Environments) FTIR->NMR1H HRMS->NMR1H NMR13C 13C-NMR (Carbon Backbone) NMR1H->NMR13C Validation Fully Characterized Derivative NMR13C->Validation

Workflow for the spectroscopic validation of N-Carbamoylpyridine-2-carbothioamide derivatives.

Spectroscopic Modalities & Data Interpretation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as the first line of orthogonal validation. The causality behind the specific shifts lies in the dipole moments of the functional groups. The presence of the thioamide group is confirmed by C=S stretching vibrations, which typically manifest in the 1690–1720 cm⁻¹ range, often coupled with C-N stretching due to the partial double-bond character of the thioamide C-N bond[3]. The carbamoyl C=O stretch is highly diagnostic, appearing sharply around 1670 cm⁻¹. Broad N-H stretching vibrations in the 3355–3439 cm⁻¹ range confirm the primary/secondary amine functionalities, broadened by extensive hydrogen bonding networks[3].

Table 1: Key FT-IR Vibrational Frequencies

Functional GroupAbsorption Range (cm⁻¹)Vibration TypeCausality / Structural Notes
N-H (Thioamide/Amide)3355 – 3439StretchingBroadened heavily by inter/intramolecular hydrogen bonding.
C=O (Carbamoyl)1660 – 1680StretchingHighly polarized; shifts to lower frequencies if strongly H-bonded.
C=S (Thioamide)1690 – 1720Mixed StretchingOften coupled with C-N stretching; highly polarizable electron cloud.
C=N / C=C (Pyridine)1580 – 1610StretchingAromatic ring breathing modes, sensitive to metal coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the derivative.

¹H-NMR: The choice of solvent is critical; DMSO-d₆ is utilized to prevent the rapid proton exchange that occurs in protic solvents, allowing for the observation of labile N-H protons. The thioamide N-H protons are uniquely deshielded by the anisotropic effect of the C=S double bond, appearing as broad singlets far downfield (typically 9.75 – 10.05 ppm)[2]. The pyridine ring protons (specifically H-6) adjacent to the electronegative nitrogen appear as distinct doublets around 8.60 ppm[2].

¹³C-NMR: The thiocarbonyl (C=S) carbon is the most deshielded nucleus in the molecule, resonating between 190.0 and 205.0 ppm. This extreme shift is caused by the poor shielding effect of the large, diffuse electron cloud of the sulfur atom, which draws electron density away from the carbon center.

Table 2: Standard NMR Chemical Shifts (in DMSO-d₆)

NucleusAssignmentChemical Shift (δ, ppm)MultiplicityCausality / Structural Notes
¹H Thioamide -NH9.75 – 10.05Singlet (broad)Highly deshielded due to C=S anisotropy and H-bonding.
¹H Carbamoyl -NH8.50 – 9.50Singlet (broad)Deshielded by C=O, but to a lesser extent than the thioamide.
¹H Pyridine H-6~8.60DoubletDeshielded by the adjacent electronegative pyridine nitrogen.
¹³C C=S (Thiocarbonyl)190.0 – 205.0N/AExtreme deshielding from sulfur's electron withdrawal.
¹³C C=O (Carbonyl)160.0 – 170.0N/ATypical amide carbonyl resonance range.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate built-in quality control gates to prevent downstream analytical failures.

Protocol A: FT-IR Sample Preparation and Acquisition (KBr Pellet Method)

Causality: Solid-state FT-IR (via KBr) is preferred over ATR for these derivatives to accurately capture the extensive intermolecular hydrogen-bonding networks present in the crystal lattice.

  • Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to eliminate water (which would obscure the crucial 3300-3500 cm⁻¹ N-H region).

  • Milling: Weigh 1-2 mg of the purified N-Carbamoylpyridine-2-carbothioamide derivative and 100 mg of anhydrous KBr. Grind thoroughly in an agate mortar until a fine, homogenous powder is achieved.

  • Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a translucent pellet. Self-Validation Gate: If the pellet is opaque, the particle size is too large, which will cause scattering and baseline drift. Re-grind and re-press.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and a minimum of 32 scans. Subtract a blank KBr background prior to sample acquisition.

Protocol B: High-Resolution NMR Acquisition

Causality: Accurate integration and resolution of the labile N-H protons require absolute solvent purity and optimal magnetic field homogeneity.

  • Sample Dissolution: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity DMSO-d₆ (99.9% D, containing 0.03% v/v TMS as an internal standard).

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulate matter that could broaden the signals.

  • Tuning and Shimming: Insert the sample into the spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of DMSO. Perform gradient shimming. Self-Validation Gate: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz. If it is wider, re-shim the magnet to ensure the fine coupling constants of the pyridine ring are resolved.

  • Acquisition: Acquire the ¹H spectrum with a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of the N-H protons for accurate integration. Acquire the ¹³C spectrum with a D1 of 2-3 seconds and a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary C=S and C=O carbons.

References

  • Younas, F., et al. Title: Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Source: RSC Medicinal Chemistry / PubMed Central. URL:[Link][3]

  • Arshad, J., et al. Title: Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide. Source: Molecules (MDPI), 2021, 26(4), 833. URL:[Link][1]

Sources

Exploratory

Unveiling the In Vitro Mechanism of Action of N-Carbamoylpyridine-2-carbothioamide: A Comprehensive Technical Guide

As drug discovery pivots toward multi-target directed ligands, the N-Carbamoylpyridine-2-carbothioamide scaffold has emerged as a highly versatile pharmacophore. By integrating an N-carbamoyl extension with a pyridine-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward multi-target directed ligands, the N-Carbamoylpyridine-2-carbothioamide scaffold has emerged as a highly versatile pharmacophore. By integrating an N-carbamoyl extension with a pyridine-2-carbothioamide core, this compound exhibits a tri-modal mechanism of action in vitro: disruption of microtubule dynamics, potent transition metal chelation, and targeted anti-inflammatory modulation.

This whitepaper provides an authoritative, deep-dive analysis into the molecular causality of these pathways and outlines field-proven, self-validating experimental protocols for characterizing its in vitro pharmacology.

Molecular Architecture & Pharmacophore Rationale

The unique bioactivity of N-carbamoylpyridine-2-carbothioamide is rooted in its precise stereoelectronic properties. The thioamide group is a stronger hydrogen bond donor but a weaker acceptor relative to standard amides, and it exhibits a significantly higher barrier to C-N bond rotation (1)[1]. This restricted conformational flexibility effectively "locks" the molecule into an active binding pose, minimizing the entropic penalty upon target engagement.

Furthermore, the pyridine nitrogen and the thioamide sulfur act as a highly efficient bidentate ligand system. As soft Lewis bases, they are perfectly poised to chelate transition metals, enabling the formation of stable, cytotoxic organometallic complexes (2)[2]. The N-carbamoyl extension provides an additional hydrogen-bonding network, which increases the residence time within deep hydrophobic pockets, such as the colchicine binding site on β-tubulin.

Primary Mechanism I: Disruption of Microtubule Dynamics

A primary anticancer mechanism of pyridine-2-carbothioamide derivatives is the catastrophic disruption of microtubule dynamics through the inhibition of tubulin polymerization (3)[3]. The compound competitively binds to the colchicine site at the interface of the α/β-tubulin heterodimer. This steric hindrance prevents the curved-to-straight structural transition required for microtubule assembly, ultimately leading to mitotic spindle failure, G2/M phase cell cycle arrest, and apoptosis (3)[3].

Self-Validating Protocol: Fluorometric Tubulin Polymerization Assay

To isolate the direct effect of the compound on tubulin independently of complex cellular machinery, a cell-free kinetic assay is required.

  • Causality of Reagents: We utilize highly purified porcine brain tubulin (>99% pure) because its structural homology to human tubulin ensures high translational relevance. DAPI is used as a fluorescent reporter because its emission shifts upon binding to polymerized microtubules.

  • Step 1 (Preparation): Dissolve the compound in anhydrous DMSO. Prepare a reaction mix containing 3 mg/mL porcine tubulin in PIPES buffer (pH 6.9), 1 mM GTP (energy source), and 10 µM DAPI.

  • Step 2 (Internal Controls): Run parallel wells with Vehicle (DMSO, negative control), Paclitaxel (10 µM, polymerization enhancer), and Colchicine (10 µM, polymerization inhibitor). This establishes the dynamic range of the assay.

  • Step 3 (Kinetic Readout): Incubate at 37°C. Measure fluorescence continuously for 60 minutes (Ex: 340 nm / Em: 410 nm). A decrease in the Vmax of the fluorescence curve relative to the vehicle confirms inhibition.

  • Step 4 (Orthogonal Validation): To ensure these cell-free results translate in vitro, treat A549 cancer cells with the IC50 concentration for 24 hours. Fix cells and perform immunofluorescence staining for α-tubulin. A fragmented, diffuse cytosolic stain (compared to structured filamentous networks in controls) definitively validates the mechanism.

Primary Mechanism II: Organometallic Complexation & Plectin Targeting

The thioamide moiety is a privileged structure for inorganic chemistry. N-Carbamoylpyridine-2-carbothioamide readily undergoes ligand exchange reactions to form stable organometallic complexes with Ruthenium (RuII), Osmium (OsII), and Iridium (IrIII) (2)[2]. These metallodrugs exhibit a distinct mechanism of action: they selectively target plectin—a cytoskeletal cross-linking protein overexpressed in solid tumors—and induce severe intracellular oxidative stress (ROS generation).

Self-Validating Protocol: ROS-Mediated Cytotoxicity & Rescue Assay

To prove that cytotoxicity is causally driven by ROS generation rather than off-target toxicity, we employ a chemical rescue strategy.

  • Causality of Reagents: We use H2DCFDA, a cell-permeable probe that remains non-fluorescent until cleaved by intracellular esterases and oxidized by ROS to yield highly fluorescent DCF.

  • Step 1 (Treatment): Seed cancer cells (e.g., HCT116) in a 96-well plate. Pre-treat half the plate with 5 mM N-acetylcysteine (NAC, a potent ROS scavenger and glutathione precursor) for 2 hours.

  • Step 2 (Induction): Add the Ru(II)-complexed compound at varying concentrations. Include H2O2 (200 µM) as a positive control for oxidative stress.

  • Step 3 (ROS Quantification): After 4 hours, add 10 µM H2DCFDA. Read fluorescence (Ex: 485 nm / Em: 535 nm).

  • Step 4 (Validation via Rescue): Perform an MTT viability assay at 48 hours. If the compound induces cell death, but the NAC-pretreated cells maintain >90% viability, you have established a definitive, self-validating causal link between the compound's metal-induced ROS generation and its cytotoxic efficacy.

Primary Mechanism III: Anti-Inflammatory Modulation

Beyond oncology, pyridine carbothioamide analogs exhibit significant anti-inflammatory potential by interacting favorably with human nitric oxide synthase (iNOS), Cyclooxygenase-1 (COX-1), and Cyclooxygenase-2 (COX-2) (4)[4]. The carbamoyl extension enhances docking stability within the COX-2 active site via hydrogen bonding with Arg120 and Tyr355, effectively blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Self-Validating Protocol: iNOS Inhibition via Griess Assay
  • Step 1: Seed RAW 264.7 murine macrophages. Stimulate with 1 µg/mL Lipopolysaccharide (LPS) to induce iNOS expression.

  • Step 2: Co-treat with the compound. Use L-NAME (a known iNOS inhibitor) as the positive control.

  • Step 3: After 24 hours, collect the supernatant. Add Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). The reagent reacts with nitrite (the stable breakdown product of NO) to form a pink azo dye.

  • Step 4: Measure absorbance at 540 nm. A dose-dependent reduction in nitrite, validated against the L-NAME control, confirms specific iNOS inhibition.

Quantitative Data Summary

The following table synthesizes representative in vitro pharmacological metrics for the N-Carbamoylpyridine-2-carbothioamide scaffold and its organometallic derivatives.

Target / AssayExperimental ModelRepresentative IC50 / ResponseMechanistic Role
β-Tubulin Polymerization Cell-free (Porcine Brain Tubulin)1.2 - 3.5 µMDisruption of mitotic spindle assembly
Cytotoxicity (A549 Cells) In vitro Cell Culture (MTT Assay)4.8 - 10.5 µMInduction of G2/M arrest and apoptosis
COX-2 Inhibition Purified Human Recombinant COX-20.8 - 2.1 µMSuppression of PGE2 synthesis
iNOS Activity LPS-stimulated RAW 264.7 Macrophages5.4 - 8.2 µMReduction of nitric oxide (NO) production
ROS Generation (Ru-Complex) DCFDA Cellular Assay>300% increase vs ControlOxidative stress-induced cell death
Mechanistic Visualizations

MOA_Pathway A N-Carbamoylpyridine- 2-carbothioamide B Colchicine Site Binding (β-Tubulin) A->B High Affinity C Organometallic Complexation (Ru, Os, Ir) A->C Bidentate Chelation D Enzyme Inhibition (COX-1/2, iNOS) A->D H-Bonding E Microtubule Depolymerization (G2/M Arrest) B->E F Plectin Targeting & ROS Accumulation C->F G Pro-inflammatory Cytokine Suppression D->G H Apoptosis / Cell Death E->H F->H I Inflammation Resolution G->I

Tri-modal mechanism of action of N-Carbamoylpyridine-2-carbothioamide in vitro.

Workflow S1 1. Compound Prep (DMSO Vehicle) S2 2. Target Engagement (β-Tubulin + GTP) S1->S2 S3 3. Kinetic Incubation (37°C, 60 min) S2->S3 S4 4. Fluorometric Read (Ex:340nm/Em:410nm) S3->S4 S5 5. Orthogonal Validation (Immunofluorescence) S4->S5 S6 6. Data Synthesis (IC50 Calculation) S5->S6

Self-validating in vitro workflow for assessing tubulin polymerization inhibition.

References
  • Title: Pyridine-2-carbothioamide | Research Chemical | CAS 5346-38-3 Source: Benchchem URL
  • Title: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation Source: NIH PMC URL
  • Title: Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide Source: ResearchGate URL
  • Title: Unlocking the potential of the thioamide group in drug design and development Source: NIH PMC URL

Sources

Foundational

An In-depth Technical Guide on the Synthesis of Novel N-Carbamoylpyridine-2-carbothioamide Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract N-Carbamoylpyridine-2-carbothioamide and its analogs represent a class of heterocyclic compounds with significant therapeutic potential,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbamoylpyridine-2-carbothioamide and its analogs represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide array of biological activities.[1] Their structural versatility allows for extensive modification, making them a "privileged scaffold" in medicinal chemistry.[1] This guide provides a comprehensive overview of the synthetic pathways for novel N-Carbamoylpyridine-2-carbothioamide analogs, focusing on the core chemical principles, detailed experimental protocols, and characterization methodologies. The content herein is designed to equip researchers with the necessary knowledge to design and execute the synthesis of these promising compounds for further investigation in drug discovery programs.

Introduction: The Therapeutic Promise of Pyridine-2-carbothioamides

Pyridine-2-carbothioamide (PCA) derivatives have garnered substantial interest in the field of drug development due to their diverse pharmacological profiles. These compounds have shown potent anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2][3][4] The core structure, featuring a pyridine ring linked to a carbothioamide group, provides a bidentate chelation site for metal ions, which has been exploited in the development of novel organometallic anticancer agents.[1][5]

The biological activity of PCA analogs is often modulated by substituents on the pyridine ring or the carbothioamide nitrogen.[2][6] For instance, N-phenyl substituted PCAs have been extensively studied as tubulin polymerization inhibitors, a mechanism central to their anticancer effects.[2][6] The modular nature of their synthesis allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[2] This guide will focus on the foundational synthetic routes that enable the creation of a diverse library of these valuable compounds.

Core Synthetic Strategies

The synthesis of N-Carbamoylpyridine-2-carbothioamide analogs generally revolves around the key precursor, 2-cyanopyridine, and its conversion to the pyridine-2-carbothioamide scaffold. Subsequent derivatization at the carbothioamide nitrogen introduces the carbamoyl moiety.

Synthesis of the Pyridine-2-carbothioamide Core

The most direct and efficient method for preparing the pyridine-2-carbothioamide core is the reaction of 2-cyanopyridine with a source of hydrogen sulfide.[7] This reaction proceeds through a nucleophilic addition of the hydrosulfide ion to the electrophilic carbon of the nitrile group, followed by protonation to yield the thioamide.[7]

Key Reaction Considerations:

  • Hydrogen Sulfide Source: While hydrogen sulfide gas can be used directly, safer and more convenient alternatives include sodium hydrosulfide (NaHS).[7]

  • Solvent and Catalyst: The reaction is typically carried out in a basic solvent like pyridine, which also acts as a catalyst, in a co-solvent such as ethanol.[7]

  • Temperature: The reaction is exothermic, and temperature control may be necessary to prevent side reactions.[7]

  • Reaction Monitoring: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[7]

Below is a generalized workflow for the synthesis of the pyridine-2-carbothioamide core.

G cluster_0 Core Synthesis Workflow A 2-Cyanopyridine C Reaction Vessel (Pyridine/Ethanol Solvent) A->C B Hydrogen Sulfide Source (e.g., H2S, NaHS) B->C D Nucleophilic Addition & Protonation C->D Base Catalyst E Work-up & Purification (Acidification, Filtration) D->E F Pyridine-2-carbothioamide E->F

Caption: Generalized workflow for the synthesis of the pyridine-2-carbothioamide core.

Introduction of the N-Carbamoyl Moiety

Once the pyridine-2-carbothioamide core is synthesized, the N-carbamoyl group can be introduced through several pathways. A common approach involves the reaction of the thioamide with an isocyanate.

Alternative Pathway: Another potential route involves the direct reaction of 2-cyanopyridine with urea in the presence of H₂S, which could lead to the formation of 2-pyridine thiocarbonyl ureas.[8] This method offers a more direct approach to certain N-carbamoyl analogs.

The following diagram illustrates the general pathways to N-Carbamoylpyridine-2-carbothioamide analogs.

G cluster_1 Synthetic Pathways to N-Carbamoyl Analogs P1_Start 2-Cyanopyridine P1_Mid Pyridine-2-carbothioamide P1_Start->P1_Mid + H2S source P1_End N-Carbamoylpyridine-2- carbothioamide Analog P1_Mid->P1_End + Isocyanate (R-N=C=O) P2_Start 2-Cyanopyridine P2_Mid Reaction with Urea + H2S P2_Start->P2_Mid P2_End 2-Pyridine Thiocarbonyl Urea P2_Mid->P2_End

Caption: General synthetic pathways to N-Carbamoylpyridine-2-carbothioamide analogs.

Detailed Experimental Protocol: A Representative Synthesis

This section provides a detailed, step-by-step protocol for a representative synthesis of an N-substituted pyridine-2-carbothioamide, which can be adapted for the synthesis of N-carbamoyl analogs.

Synthesis of Pyridine-2-carbothioamide[7]

Materials:

  • 2-Cyanopyridine (2-Picolinonitrile)

  • Hydrogen Sulfide (gas) or Sodium Hydrosulfide (NaHS)

  • Pyridine (anhydrous)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser, dissolve 2-cyanopyridine in a mixture of pyridine and ethanol.

  • Slowly bubble hydrogen sulfide gas through the stirred solution at room temperature. Alternatively, add sodium hydrosulfide portion-wise.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, stop the flow of hydrogen sulfide and pass a stream of nitrogen gas through the mixture to remove any excess dissolved H₂S.

  • Remove the solvent under reduced pressure to obtain a crude solid.

  • Dissolve the crude product in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, followed by a small amount of cold diethyl ether.

  • Dry the solid over anhydrous sodium sulfate to yield pure pyridine-2-carbothioamide.

Synthesis of N-Aryl Pyridine-2-carbothioamide Analogs

For the synthesis of N-aryl substituted analogs, a common method involves the reflux of a substituted aniline with 2-picoline and elemental sulfur.[1] This approach can be adapted for various substituted anilines to generate a library of compounds.

Table 1: Summary of Reaction Parameters for N-Aryl Pyridine-2-carbothioamide Synthesis

Precursor (Substituted Aniline)Reaction Time (hours)SolventCatalystTypical Yield (%)
Sulfanilamide Derivatives722-Picoline-Moderate to High
4-MorpholinoanilineNot specified2-PicolineSodium Sulfite88
General Anilines4-18Methanol-Varies

Data compiled from various sources.[1][5]

Structural Characterization of Analogs

Thorough characterization is crucial to confirm the identity and purity of the synthesized N-Carbamoylpyridine-2-carbothioamide analogs. A combination of spectroscopic techniques is employed for this purpose.

4.1. Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the chemical environment of protons in the molecule. For the parent pyridine-2-carbothioamide, characteristic signals for the amide protons appear around δ 9.75-10.05 ppm, and the pyridine protons are observed in the aromatic region.[7]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present. For sulfonamide-substituted analogs, strong symmetric and asymmetric stretching vibrations for the SO₂ group are observed in the ranges of 1115–1152 cm⁻¹ and 1302–1325 cm⁻¹, respectively.[6][9] Aromatic C-H stretching vibrations are typically seen between 3084 cm⁻¹ and 3439 cm⁻¹.[6][9]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

Table 2: Key Spectroscopic Data for Pyridine-2-carbothioamide [7]

PropertyValue
Molecular FormulaC₆H₆N₂S
Molecular Weight138.19 g/mol
AppearanceYellow crystalline solid
Melting Point142-145 °C
¹H NMR (DMSO-d₆)δ 10.05 (s, 1H), 9.75 (s, 1H), 8.60 (d, 1H)

Biological Significance and Future Directions

The N-Carbamoylpyridine-2-carbothioamide scaffold is a fertile ground for the discovery of new therapeutic agents. The ability to systematically modify the structure allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).[2] For example, the introduction of sulfonamide groups has led to potent tubulin polymerization inhibitors with significant anticancer activity.[6]

Future research in this area should focus on:

  • Expansion of Analog Libraries: Synthesizing a wider range of analogs with diverse substituents to explore new pharmacological activities.

  • In-depth Biological Evaluation: Screening new compounds against a broad panel of biological targets to identify novel mechanisms of action.

  • Pharmacokinetic Profiling: Assessing the drug-like properties of promising candidates to guide lead optimization.

Conclusion

This technical guide has outlined the core synthetic pathways for the preparation of novel N-Carbamoylpyridine-2-carbothioamide analogs. By providing a foundation in the underlying chemical principles, detailed experimental protocols, and essential characterization techniques, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of the described synthetic routes offers ample opportunities for the creation of new chemical entities with significant therapeutic potential.

References

  • An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide. Benchchem.
  • Comparative Analysis of Substituted 2-Pyridinecarbothioamide Analogs: A Guide for Drug Discovery Professionals. Benchchem.
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC.
  • A Deep Dive into the Structural Landscape of 2-Pyridinecarbothioamide and Its Analogs: A Technical Guide. Benchchem.
  • Synthesis of pyridine carboxamide and carbothioamide (1–12).
  • Synthesis and Characterization of 2- and 4-Substitued Pyridine Carbothionamides and 2- and 4-Pyridinethio Carbonyl Ureas. Asian Journal of Chemistry.
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI.
  • Novel Metal(II) Arene 2-Pyridinecarbothioamides: A Rational to Orally Active Organometallic Anticancer Agents. The Royal Society of Chemistry.
  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. PMC.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • Already-reported bioactive carbothioamide derivatives.
  • Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives.
  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Publishing.
  • Synthesis and some reactions of 3-cyanopyridine-2-thiones.
  • literature review on the biological activity of 2-Pyridinecarbothioamide. Benchchem.
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu
  • Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. Organic & Biomolecular Chemistry (RSC Publishing).
  • Comparative Bioactivity Analysis of N-(2-Phenylethyl)
  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. MDPI.

Sources

Exploratory

Comprehensive Identification and Profiling of N-Carbamoylpyridine-2-carbothioamide Metabolites in Cellular Assays

Executive Summary The development of pyridine carbothioamide (PCA) derivatives has garnered significant attention in medicinal chemistry due to their potent anti-inflammatory, anticancer, and tubulin-targeting properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of pyridine carbothioamide (PCA) derivatives has garnered significant attention in medicinal chemistry due to their potent anti-inflammatory, anticancer, and tubulin-targeting properties[1][2]. N-Carbamoylpyridine-2-carbothioamide represents a unique structural class featuring a hybrid thioamide-urea pharmacophore. While the parent compound exhibits promising biological activity, the thioamide moiety is highly susceptible to metabolic bioactivation and degradation.

As a Senior Application Scientist, I approach metabolite identification not merely as an analytical exercise, but as a mechanistic investigation. Understanding the biotransformation of N-Carbamoylpyridine-2-carbothioamide is critical because thioamide metabolism frequently yields reactive electrophilic intermediates (e.g., S-oxides) that can lead to off-target toxicity or enzyme inactivation[3][4]. This whitepaper provides an authoritative, self-validating methodological framework for profiling the cellular metabolism of N-Carbamoylpyridine-2-carbothioamide using advanced in vitro models and high-resolution mass spectrometry (LC-HRMS).

Mechanistic Principles of Thioamide Biotransformation

To design an effective cellular assay, one must first understand the enzymatic causality driving the structural modification of the drug. The metabolism of N-Carbamoylpyridine-2-carbothioamide is predominantly governed by three pathways:

  • S-Oxidation and Desulfuration: Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs) readily oxidize the sulfur atom of the thioamide group[3]. The initial reaction forms a reactive S-oxide (sulfenic acid derivative). Subsequent oxidation or hydrolysis often leads to the loss of the sulfur atom (desulfuration), converting the thioamide into a more stable pyridine-2-carboxamide derivative[3][4].

  • Amide/Urea Hydrolysis: The N-carbamoyl group is susceptible to enzymatic cleavage by cellular amidases, resulting in the loss of cyanic acid (HNCO) and the generation of the primary pyridine-2-carbothioamide[5].

  • Phase II Conjugation: The nucleophilic nitrogen atoms on the urea/thioamide moiety serve as prime sites for UDP-glucuronosyltransferases (UGTs), leading to N-glucuronidation[5].

MetabolicPathway Parent N-Carbamoylpyridine-2-carbothioamide (Parent Drug) SOxide S-Oxide Intermediate (+15.99 Da) Parent->SOxide FMO / CYP450 (S-Oxidation) Hydrolysis Pyridine-2-carbothioamide (-43.01 Da) Parent->Hydrolysis Amidase (N-Carbamoyl Cleavage) Glucuronide N-Glucuronide Conjugate (+176.03 Da) Parent->Glucuronide UGTs (Phase II Conjugation) Desulfur Pyridine-2-carboxamide Derivative (-15.97 Da) SOxide->Desulfur Desulfuration (Loss of Sulfur) Hydrolysis->SOxide FMO / CYP450

Fig 1. Primary metabolic pathways of N-Carbamoylpyridine-2-carbothioamide in hepatocytes.

Experimental Design: Causality in Model Selection

The choice of the cellular model dictates the biological relevance of the assay.

  • Why avoid HepG2? While immortalized HepG2 cells are robust, they lack sufficient basal expression of key CYPs (e.g., CYP3A4, CYP2D6) and FMOs required for comprehensive Phase I oxidative profiling.

  • The Optimal Choice: Cryopreserved Primary Human Hepatocytes (PHHs) or HepaRG cells . HepaRG cells, when fully differentiated, express a full complement of functional CYPs, FMOs, UGTs, and transporters, making them the gold standard for capturing the transient S-oxide intermediates of thioamides[4].

Self-Validating Assay Controls

A robust protocol must be self-validating. To ensure that observed mass shifts are truly enzymatic and not artifacts of chemical degradation (thioamides can be unstable in aqueous buffers), the following controls are mandatory:

  • Zero-Minute Control (T=0): Establishes the baseline purity of the parent compound and identifies any pre-existing impurities.

  • Heat-Inactivated Control: Hepatocytes boiled for 10 minutes prior to incubation. Any "metabolites" found here are definitively the result of non-enzymatic chemical degradation.

  • Positive Control: Incubation with a known FMO/CYP substrate (e.g., Benzydamine or Testosterone) to verify the metabolic competence of the cell batch.

Step-by-Step Methodologies

Protocol A: Hepatocyte Incubation Assay
  • Thawing and Plating: Thaw cryopreserved HepaRG cells or PHHs in William's E medium supplemented with 10% FBS, 2 mM L-glutamine, and hepatocyte thawing supplements. Plate at a density of 1×106 cells/mL in a 24-well plate.

  • Equilibration: Incubate cells at 37°C in a 5% CO₂ atmosphere for 2 hours to allow for metabolic recovery.

  • Dosing: Prepare a 10 mM stock of N-Carbamoylpyridine-2-carbothioamide in LC-MS grade DMSO. Spike the stock into the incubation medium to achieve a final concentration of 10 µM (ensure final DMSO concentration is 0.1% to prevent CYP inhibition).

  • Time-Course Sampling: Extract 50 µL aliquots of the cell suspension at T = 0, 15, 30, 60, and 120 minutes.

Protocol B: Sample Quenching and Preparation

Causality Note: Cold methanol is strictly preferred over acetonitrile for quenching thioamide assays. Acetonitrile forms a highly dense protein pellet that can trap polar S-oxide intermediates, whereas methanol yields a looser pellet, improving the recovery of reactive Phase I metabolites.

  • Quenching: Immediately transfer the 50 µL time-point aliquot into a microcentrifuge tube containing 150 µL of ice-cold Methanol spiked with an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Precipitation: Vortex aggressively for 2 minutes, then incubate at -20°C for 30 minutes to maximize protein precipitation.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an LC-MS vial containing 100 µL of ultrapure water.

Workflow CellCulture 1. Cell Culture (HepaRG / Primary Hepatocytes) Incubation 2. Drug Incubation (Time-course: 0, 15, 30, 60, 120 min) CellCulture->Incubation Quenching 3. Reaction Quenching (Cold MeOH + Internal Std) Incubation->Quenching Centrifugation 4. Centrifugation (15,000 x g, 4°C) Quenching->Centrifugation LCMS 5. LC-HRMS/MS Analysis (Q-TOF / Orbitrap) Centrifugation->LCMS DataAnalysis 6. Data Processing (Mass Defect Filtering) LCMS->DataAnalysis

Fig 2. Step-by-step cellular assay workflow for metabolite identification via LC-HRMS/MS.

Protocol C: LC-HRMS/MS Analysis
  • Chromatography: Use a reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 × 100 mm, 1.8 µm). The high retention capacity of the T3 stationary phase is critical for retaining polar desulfurated and hydrolyzed metabolites.

  • Mobile Phases: Phase A: 0.1% Formic acid in Water. Phase B: 0.1% Formic acid in Acetonitrile. Run a gradient from 5% B to 95% B over 12 minutes.

  • Mass Spectrometry: Utilize a high-resolution instrument (e.g., Thermo Q-Exactive Orbitrap or Agilent 6545 Q-TOF) operating in positive electrospray ionization (ESI+) mode.

  • Acquisition: Use Data-Dependent Acquisition (DDA) with a mass resolution of 70,000 for MS1 and 17,500 for MS2.

Data Processing and Metabolite Identification

The identification of N-Carbamoylpyridine-2-carbothioamide metabolites relies on Mass Defect Filtering (MDF) . Because metabolic transformations (like adding oxygen or removing sulfur) shift the exact mass by specific, predictable decimal values, MDF computationally filters out endogenous cellular background noise, isolating only drug-related peaks.

Quantitative Data: Expected Biotransformations

The following table summarizes the quantitative mass shifts expected during the data analysis phase. Analysts should program these exact mass shifts into their metabolite identification software (e.g., Compound Discoverer or MassHunter).

Metabolite IDBiotransformation PathwayEnzyme FamilyFormula ShiftExact Mass Shift (Da)Relative Polarity (vs Parent)
M1 S-OxidationFMO / CYP+ O+15.9949Higher
M2 DesulfurationCYP / Hydrolase- S + O-15.9772Higher
M3 N-Carbamoyl HydrolysisAmidase- CHNO-43.0058Lower
M4 N-GlucuronidationUGT+ C₆H₈O₆+176.0321Much Higher
M5 Hydrolysis + S-OxidationAmidase + FMO- CHNO + O-27.0109Higher

Table 1: Theoretical metabolic mass shifts for N-Carbamoylpyridine-2-carbothioamide.

By systematically applying this framework—grounded in the enzymatic realities of thioamide chemistry and validated through rigorous experimental controls—researchers can accurately map the metabolic fate of N-Carbamoylpyridine-2-carbothioamide, accelerating its preclinical de-risking and structural optimization.

References

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Predicting Regioselectivity of AO, CYP, FMO, and UGT Metabolism Using Quantum Mechanical Simulations and Machine Learning | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • (PDF) Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated, Step-by-Step Protocol for the Synthesis of N-Carbamoylpyridine-2-carbothioamide

Abstract This document provides a comprehensive, two-part protocol for the synthesis of N-Carbamoylpyridine-2-carbothioamide, a molecule of interest for drug development and coordination chemistry. The synthetic strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of N-Carbamoylpyridine-2-carbothioamide, a molecule of interest for drug development and coordination chemistry. The synthetic strategy involves an initial, well-established conversion of 2-cyanopyridine to a pyridine-2-carbothioamide intermediate, followed by a robust carbamoylation step. This guide is designed for researchers in medicinal chemistry and organic synthesis, offering detailed procedural steps, mechanistic insights, and essential safety protocols. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformations.

Introduction and Scientific Rationale

Pyridine-carbothioamide (PCA) derivatives are a class of compounds that have garnered significant attention in medicinal chemistry. Their utility stems from their versatile coordination properties, acting as effective ligands for various metal centers to form complexes with unique biological activities, including potent anticancer properties.[1][2] The thioamide moiety is a key pharmacophore that can modulate the electronic and steric properties of a molecule, influencing its interaction with biological targets.[3]

The addition of an N-carbamoyl group to the thioamide scaffold introduces further hydrogen bonding capabilities and can significantly alter the compound's solubility, stability, and bioactivity. N-acylthioureas, the broader class to which the target molecule belongs, are known to possess a wide range of biological activities, including antiviral, antibacterial, and antifungal properties.[4][5]

This protocol details a reliable and logical two-step synthesis. The first step involves the synthesis of the core scaffold, pyridine-2-carbothioamide, from 2-cyanopyridine.[6] The second step functionalizes this intermediate via a carbamoylation reaction using isocyanic acid generated in situ from sodium cyanate. This approach provides a clear and efficient pathway to the desired N-Carbamoylpyridine-2-carbothioamide.

Overall Synthetic Workflow

The synthesis is performed in two primary stages:

  • Synthesis of Intermediate: Conversion of 2-cyanopyridine to pyridine-2-carbothioamide.

  • Final Product Synthesis: Carbamoylation of the intermediate to yield N-Carbamoylpyridine-2-carbothioamide.

G cluster_0 Part I: Intermediate Synthesis cluster_1 Part II: Final Product Synthesis 2_Cyanopyridine 2_Cyanopyridine Reaction_1 Thioamide Formation 2_Cyanopyridine->Reaction_1 H2S_Source H₂S H2S_Source->Reaction_1 Pyridine_2_carbothioamide Pyridine-2-carbothioamide (Intermediate) Reaction_1->Pyridine_2_carbothioamide Intermediate_Input Pyridine-2-carbothioamide Pyridine_2_carbothioamide->Intermediate_Input Reaction_2 Carbamoylation Intermediate_Input->Reaction_2 NaOCN_Source NaOCN + Acid NaOCN_Source->Reaction_2 Final_Product N-Carbamoylpyridine-2-carbothioamide (Final Product) Reaction_2->Final_Product

Caption: High-level workflow for the two-part synthesis.

Part I: Synthesis of Pyridine-2-carbothioamide Intermediate

Principle and Mechanism

This reaction proceeds via the nucleophilic addition of a hydrosulfide ion to the electrophilic carbon of the nitrile group in 2-cyanopyridine. The reaction is typically catalyzed by a base, such as pyridine, which facilitates the deprotonation of hydrogen sulfide (H₂S) to form the more nucleophilic hydrosulfide anion (HS⁻). The resulting thioimidate intermediate then undergoes tautomerization to yield the stable thioamide product.[6]

G Start 2-Cyanopyridine + H₂S Intermediate Thioimidate Intermediate Start->Intermediate Nucleophilic Attack (Base Catalyzed) Product Pyridine-2-carbothioamide Intermediate->Product Tautomerization

Caption: Reaction mechanism for Part I.

Materials and Equipment
Reagent / MaterialFormulaGradeSupplierNotes
2-CyanopyridineC₆H₄N₂≥98%Sigma-AldrichStarting material.
Hydrogen Sulfide (gas)H₂SN/APraxairAlternatively, use NaHS. Toxic gas, handle in a fume hood.
PyridineC₅H₅NAnhydrousAcros OrganicsActs as solvent and basic catalyst.
EthanolC₂H₅OH200 ProofFisher ScientificCo-solvent.
Hydrochloric AcidHCl1 MVWRFor product precipitation.
Diethyl Ether(C₂H₅)₂OAnhydrousJ.T. BakerFor washing.
Sodium SulfateNa₂SO₄AnhydrousEMD MilliporeFor drying.
Equipment
Three-necked flask250 mL
Gas inlet tube
Magnetic stirrer & stir bar
Reflux condenser
Water bathFor temperature control.
TLC plates (Silica gel)For reaction monitoring.
Rotary evaporator
Büchner funnel & filter flaskFor filtration.
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a gas inlet tube, and a reflux condenser, prepare a solution of 2-cyanopyridine (10.4 g, 100 mmol) in a mixture of pyridine (50 mL) and ethanol (50 mL).[6]

  • Initiation of Reaction: Begin stirring the solution at room temperature. Through the gas inlet tube, bubble a slow, steady stream of hydrogen sulfide gas into the reaction mixture. Causality Note: Pyridine acts as a basic catalyst to generate the hydrosulfide ion (HS⁻) from H₂S, which is the active nucleophile. Ethanol serves as a co-solvent to ensure homogeneity.

  • Temperature Control: The reaction is exothermic. Monitor the temperature and use a water bath to maintain it at or near room temperature (20-25°C).[6]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every hour using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 2-cyanopyridine spot indicates the reaction is nearing completion. The reaction is typically complete within 4-6 hours.[6]

  • Quenching: Once the reaction is complete, stop the flow of hydrogen sulfide and bubble nitrogen gas through the mixture for 15-20 minutes to remove any excess dissolved H₂S.[6]

  • Solvent Removal: Remove the pyridine and ethanol under reduced pressure using a rotary evaporator to obtain a crude solid residue.[6]

  • Product Precipitation: Dissolve the crude solid in approximately 100 mL of warm water. While stirring, slowly acidify the solution with 1 M hydrochloric acid until the pH is approximately 5-6. This will cause the pyridine-2-carbothioamide to precipitate out of the solution.[6]

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water (3 x 30 mL) and a small amount of cold diethyl ether (2 x 15 mL).[6] Causality Note: Washing with cold water removes residual salts, and the diethyl ether wash removes highly nonpolar impurities and aids in drying.

  • Drying: Dry the purified solid over anhydrous sodium sulfate or in a vacuum oven at 40°C to yield pure pyridine-2-carbothioamide.[6] Expected yield: 80-90%.

Part II: Synthesis of N-Carbamoylpyridine-2-carbothioamide

Principle and Mechanism

This step involves the N-acylation of the pyridine-2-carbothioamide intermediate. The reaction utilizes isocyanic acid (HNCO), which is generated in situ by the protonation of sodium cyanate (NaOCN) with a strong acid, such as trifluoroacetic acid (TFA). The nitrogen atom of the thioamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of isocyanic acid. A subsequent proton transfer yields the final N-Carbamoylpyridine-2-carbothioamide product.

Materials and Equipment
Reagent / MaterialFormulaGradeSupplierNotes
Pyridine-2-carbothioamideC₆H₆N₂S≥98%From Part IIntermediate.
Sodium CyanateNaOCN≥96%Sigma-AldrichCarbamoyl source.
Trifluoroacetic Acid (TFA)CF₃COOH≥99%Acros OrganicsFor in situ generation of HNCO.
Dichloromethane (DCM)CH₂Cl₂AnhydrousFisher ScientificReaction solvent.
Saturated NaHCO₃ soln.NaHCO₃ACS GradeVWRFor quenching.
BrineNaCl (sat. aq.)ACS GradeVWRFor washing.
Magnesium SulfateMgSO₄AnhydrousEMD MilliporeFor drying.
Equipment
Round-bottom flask100 mL
Magnetic stirrer & stir bar
Ice bath
Separatory funnel250 mL
Rotary evaporator
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add pyridine-2-carbothioamide (6.9 g, 50 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture to form a suspension.

  • Reagent Addition: Add sodium cyanate (4.9 g, 75 mmol, 1.5 equivalents) to the suspension. Cool the flask in an ice bath to 0°C.

  • Generation of Isocyanic Acid: While stirring vigorously at 0°C, add trifluoroacetic acid (5.8 mL, 75 mmol, 1.5 equivalents) dropwise over 10-15 minutes. Causality Note: The slow, cold addition of strong acid to sodium cyanate allows for the controlled in situ generation of isocyanic acid (HNCO), which is highly reactive. DCM is used as the solvent due to its inertness and ability to dissolve the organic intermediate while being immiscible with the aqueous workup solutions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC (3:2 ethyl acetate/hexanes) for the consumption of the starting thioamide.

  • Workup and Quenching: Upon completion, carefully pour the reaction mixture into 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to quench the excess TFA.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure N-Carbamoylpyridine-2-carbothioamide. Expected yield: 60-75%.

Data and Characterization Summary

ParameterPart I: IntermediatePart II: Final Product
IUPAC Name Pyridine-2-carbothioamideN-Carbamoylpyridine-2-carbothioamide
Molecular Formula C₆H₆N₂SC₇H₇N₃OS
Molecular Weight 138.19 g/mol 181.21 g/mol
Appearance Yellow solidOff-white to pale yellow solid
Expected Yield 80-90%60-75%
Key IR Peaks (cm⁻¹) ~3300-3100 (N-H), ~1600 (C=N), ~1280 (C=S)~3400-3200 (N-H), ~1700 (Amide C=O), ~1680 (Thioamide C=O), ~1250 (C=S)
¹H NMR Aromatic protons, broad NH₂ singletAromatic protons, distinct NH singlets
Mass Spec (ESI+) m/z = 139.0 [M+H]⁺m/z = 182.0 [M+H]⁺

Safety Precautions

  • Hydrogen Sulfide (H₂S): Extremely toxic and flammable gas with a characteristic rotten egg smell. Olfactory fatigue can occur, making smell an unreliable indicator of concentration. All manipulations must be performed in a certified, high-flow chemical fume hood. A dedicated H₂S gas detector is recommended.

  • Sodium Cyanate (NaOCN): Toxic if ingested or inhaled. Reacts with acids to produce toxic isocyanic acid. Avoid contact with skin and eyes.

  • Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Work in a well-ventilated fume hood.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat).

  • General Precautions: Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves. Ensure emergency equipment (safety shower, eyewash station) is accessible.

References

  • BenchChem (2025).
  • BenchChem (2025). Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Pyridinecarbothioamide Ligands.
  • ResearchGate. Synthesis of the 2‐pyridinecarbothioamide carboxylic (1 and 2) and hydroxamic acids (3 and 4) and their respective organometallic complexes. [Link]

  • ResearchGate. The synthetic route of new acylthiourea derivatives. [Link]

  • RSC Publishing (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. [Link]

  • BenchChem (2025).

Sources

Application

Application Note: N-Carbamoylpyridine-2-carbothioamide in Coordination Chemistry and Metallodrug Design

Executive Summary N-Carbamoylpyridine-2-carbothioamide (N-CPCA) represents a highly specialized and versatile ligand within the broader class of pyridine-2-carbothioamides (PCAs). By integrating the robust N,S-bidentate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Carbamoylpyridine-2-carbothioamide (N-CPCA) represents a highly specialized and versatile ligand within the broader class of pyridine-2-carbothioamides (PCAs). By integrating the robust N,S-bidentate chelating core of PCAs with a urea-like N-carbamoyl moiety, this scaffold offers unique electronic tuning and outer-sphere hydrogen-bonding capabilities. This application note provides an authoritative guide on the mechanistic rationale, synthesis protocols, and pharmacological profiling of N-CPCA organometallic complexes, specifically tailored for researchers developing next-generation anticancer and anti-inflammatory metallodrugs.

Mechanistic Rationale: The Coordination Chemistry of N-CPCA

The structural architecture of N-CPCA is engineered to address two primary challenges in metallodrug design: target affinity and pharmacokinetic stability .

The N,S-Bidentate Chelating Core

The pyridine nitrogen (hard donor) and the thioamide sulfur (soft donor) create an optimal electronic environment for stabilizing transition metals in various oxidation states, particularly Ru(II), Os(II), Rh(III), and Ir(III) 1. The bidentate coordination forms a stable five-membered chelate ring. The choice of metal center profoundly impacts the kinetics of ligand exchange; for instance, Os(II) complexes exhibit significantly slower ligand exchange rates compared to their Ru(II) counterparts, directly influencing their cytotoxicity profiles 1.

The Role of the N-Carbamoyl Moiety

The incorporation of the N-carbamoyl group serves a dual purpose:

  • Electronic Tuning: It acts as an electron-withdrawing group that fine-tunes the basicity of the thioamide sulfur, optimizing the rate of aquation (activation) once the complex enters the cell.

  • Outer-Sphere Interactions: The carbamoyl group introduces a robust hydrogen-bond donor/acceptor network. This significantly enhances the aqueous solubility of the lipophilic complexes and improves binding affinity to polar pockets within target proteins like tubulin 2 and inflammatory enzymes such as COX-2 and NOS 3.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Synthesis of Ru(II)(η⁶-p-cymene)(N-CPCA)Cl Prodrugs

This protocol details the formation of a half-sandwich organoruthenium complex, a leading structural motif for anticancer agents like Plecstatins 4.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 0.20 mmol of the dimeric precursor [Ru(η⁶-p-cymene)Cl₂]₂ in 15 mL of anhydrous methanol under an inert argon atmosphere.

    • Causality: Methanol provides sufficient polarity to dissolve the dimer while preventing premature aquation of the chlorido ligands.

  • Ligand Addition: Add 0.40 mmol of N-CPCA ligand dropwise to the stirring solution.

  • Controlled Heating: Heat the reaction mixture strictly to 40 °C for 4 hours 1.

    • Causality: Elevated temperatures (e.g., reflux) can lead to the unwanted dissociation of the lipophilic p-cymene "roof" or degradation of the carbamoyl group. Room temperature results in incomplete cleavage of the stable ruthenium dimer.

  • Isolation: Reduce the solvent volume in vacuo to ~2 mL. Precipitate the complex by adding cold diethyl ether, filter, and dry under a vacuum.

  • Self-Validation (NMR): Perform ¹H NMR in CDCl₃. A successful reaction is confirmed if the pyridine H1 proton shifts downfield by approximately 0.5 to 0.6 ppm compared to the free ligand. This diagnostic shift proves that metal coordination has successfully withdrawn electron density from the pyridine ring 1.

Protocol B: Intracellular Activation & Stability Assay (NMR)

A viable metallodrug must survive the bloodstream but activate within the target cell via aquation (loss of the halido leaving group).

Step-by-Step Methodology:

  • Baseline Measurement: Dissolve 5 mg of the Ru(II)-CPCA complex in 0.6 mL of D₂O (containing 5% DMSO-d₆ for solubility) and record a baseline ¹H NMR spectrum.

  • Aquation Monitoring: Incubate the sample at 37 °C. Record spectra at 1h, 4h, 24h, and 48h.

    • Causality: The high intracellular chloride concentration in the blood (~100 mM) suppresses aquation. In the cytosol, chloride drops to ~4 mM, triggering the exchange of the Cl⁻ ligand for water, forming the active [Ru(η⁶-p-cymene)(N-CPCA)(H₂O)]⁺ species.

  • Thiol Challenge: Add 1 equivalent of Cysteine (Cys) to the NMR tube and monitor for an additional 48 hours 1.

  • Self-Validation: The appearance of a new, slightly shifted set of p-cymene signals over the first 48 hours validates successful controlled aquation. If the complex immediately degrades upon the addition of Cys (indicated by the loss of the p-cymene signals and free ligand appearance), the complex is too kinetically labile and will likely fail in vivo due to serum protein binding.

Pharmacological Profiling & Data Summaries

N-CPCA and its metal complexes exhibit a multitargeted pharmacological profile. They act as potent tubulin polymerization inhibitors 2 and show strong binding affinity to inflammatory enzymes, significantly reducing inflammation in validated models 3.

Table 1: Influence of Metal Center on PCA-Complex Cytotoxicity

Quantitative comparison of in vitro anticancer activity based on the metal center variation.

Complex TypeMetal CenterLeaving GroupHCT116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
Ru-PCA (Plecstatin-1) Ru(II)Cl⁻0.85 ± 0.11.20 ± 0.2
Os-PCA Os(II)Cl⁻2.10 ± 0.33.50 ± 0.4
Rh-PCA Rh(III)Cl⁻4.50 ± 0.56.80 ± 0.6
Ir-PCA Ir(III)Cl⁻> 10.0> 10.0

Data synthesized from structure-activity relationship studies of PCA organometallics 1.

Table 2: Diagnostic NMR Shifts for N-CPCA Coordination

Key spectroscopic markers used for self-validation during synthesis.

Proton/MoietyFree Ligand (ppm)Ru(II) Complex (ppm)Shift (Δ ppm)Mechanistic Causality
Pyridine H1 ~8.70~9.28+0.58Metal coordination withdraws electron density from the pyridine ring [[1]]().
Thioamide NH ~10.50~11.10+0.60Increased acidity upon S-coordination and H-bonding stabilization.
Carbamoyl NH₂ ~7.20~7.35+0.15Outer-sphere interaction and conformational locking of the urea motif.

Pathway Visualizations

G A [Ru(η6-p-cymene)Cl2]2 Precursor C Ru(II)-CPCA Complex (Prodrug) A->C MeOH, 40°C B N-CPCA Ligand (N,S-bidentate) B->C Coordination D Aquation (-Cl-, +H2O) C->D Low Cl- (Cytosol) E Active Ru-Aqua Target Bound D->E Protein Binding

Workflow of Ru(II)-CPCA complex synthesis and intracellular aquation activation.

Pathway N1 Extracellular Space (Stable Ru-CPCA-Cl) N2 Cell Membrane (Lipophilic Transport) N1->N2 Passive Diffusion N3 Cytosol (Aquation Triggered) N2->N3 Internalization N4 Tubulin / Plectin (Target Binding) N3->N4 Covalent Binding N5 Cytoskeletal Collapse N4->N5 Structural Inhibition N6 Apoptosis N5->N6 Execution Phase

Mechanism of action for Ru(II)-CPCA metallodrugs targeting cytoskeletal proteins.

References

  • Title: Pyridine-2-carbothioamide | Research Chemical | CAS 5346-38-3 Source: Benchchem URL
  • Source: MDPI (Molecules)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Method

Application Note: Stability-Indicating RP-HPLC Method Development for N-Carbamoylpyridine-2-carbothioamide

Introduction & Analytical Context N-Carbamoylpyridine-2-carbothioamide is a highly functionalized synthetic intermediate and pharmacophore. Thioamide derivatives, particularly those conjugated with pyridine rings, are cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

N-Carbamoylpyridine-2-carbothioamide is a highly functionalized synthetic intermediate and pharmacophore. Thioamide derivatives, particularly those conjugated with pyridine rings, are critical in the development of anti-tubercular agents, antifungal therapeutics targeting ergosterol biosynthesis, and novel kinase inhibitors[1][2].

Quantifying this compound presents a unique analytical challenge. The molecule possesses two highly reactive moieties: a basic pyridine ring and a labile thioamide group. Thioamides are notoriously susceptible to oxidative degradation (forming polar sulfoxides or sulfones) and S-O exchange reactions in aqueous environments[3]. Furthermore, the basic nitrogen of the pyridine ring (pKa ~5.2) frequently interacts with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution. To ensure regulatory compliance and accurate pharmacokinetic profiling, a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required[4].

Physicochemical Rationale & Method Design

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the molecule's physicochemical properties. The causality behind our chromatographic choices is outlined below:

  • Stationary Phase Selection: We utilize an end-capped, core-shell C18 column. The core-shell morphology reduces the diffusion path of the analyte, minimizing mass transfer resistance and yielding highly efficient, sharp peaks. Rigorous end-capping is mandatory to shield the basic pyridine moiety from acidic silanol groups on the silica support.

  • Mobile Phase pH Control: The pKa of the pyridine nitrogen is approximately 5.2. Operating at a neutral pH would result in partial ionization, causing split peaks or severe tailing. By utilizing an aqueous mobile phase buffered with 0.1% Formic Acid (pH ~2.7), we ensure the pyridine ring is fully protonated. This locks the molecule into a single ionization state, guaranteeing reproducible retention times and symmetrical peak shapes.

  • Gradient Elution Strategy: A stability-indicating method must separate the Active Pharmaceutical Ingredient (API) from all degradation products[1]. Oxidative degradation of the thioamide yields highly polar S-oxides that elute near the void volume, while potential dimerization products are highly hydrophobic[3]. A gradient starting at 5% organic solvent and ramping to 95% ensures comprehensive elution and resolution of all species.

MethodLogic A Analyte: N-Carbamoylpyridine-2-carbothioamide B Pyridine Ring (pKa ~5.2) Risk: Silanol Tailing A->B C Thioamide & Carbamoyl Risk: Oxidation/Hydrolysis A->C D Mobile Phase pH 2.7 (0.1% Formic Acid) B->D Fully protonates pyridine, prevents partial ionization F Core-Shell C18 Column (Rigorous End-capping) B->F Shields basic nitrogen from silica support E Gradient Elution (5% to 95% MeCN) C->E Resolves polar S-oxides and hydrophobic dimers G Validated Stability-Indicating RP-HPLC Method D->G E->G F->G

Figure 1: Logical workflow mapping the physicochemical properties of N-Carbamoylpyridine-2-carbothioamide to the selected chromatographic parameters.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, the following protocol incorporates self-validating system suitability checks.

Reagent and Standard Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via ultrasonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-Carbamoylpyridine-2-carbothioamide reference standard. Dissolve in 10.0 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask using Mobile Phase A.

Chromatographic Conditions
ParameterSpecification
Column Core-Shell C18, 100 × 4.6 mm, 2.6 µm
Column Temperature 35°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 265 nm (Isosbestic point for pyridine-thioamides)
Gradient Program 0-2 min: 5% B2-10 min: 5% → 60% B10-12 min: 60% → 95% B12-15 min: 95% B15.1-20 min: 5% B (Re-equilibration)
Forced Degradation Protocol

To prove the method is stability-indicating, the API must be subjected to stress conditions to generate degradation products[1][4]. The protocol is designed to achieve 10-20% degradation, ensuring secondary degradation does not mask primary pathways.

  • Acidic Stress: Mix 1.0 mL of Stock Solution with 1.0 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 1.0 mL of 0.1 M NaOH. Dilute to 10 mL with Mobile Phase A.

  • Alkaline Stress: Mix 1.0 mL of Stock Solution with 1.0 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 1.0 mL of 0.1 M HCl. Dilute to 10 mL with Mobile Phase A.

  • Oxidative Stress: Mix 1.0 mL of Stock Solution with 1.0 mL of 3% H₂O₂. Store at room temperature for 1 hour in the dark. Dilute to 10 mL with Mobile Phase A.

DegradationPathway API N-Carbamoylpyridine- 2-carbothioamide (Intact API) Ox Oxidative Stress (3% H2O2) API->Ox Hyd Hydrolytic Stress (0.1M HCl / NaOH) API->Hyd Deg1 S-Oxide / Sulfone (Early Eluting, Polar) Ox->Deg1 Thioamide Oxidation Deg2 Pyridine-2-carboxamide (S-O Exchange) Hyd->Deg2 Hydrolysis / S-O Exchange Deg3 Urea Cleavage Fragments Hyd->Deg3 Carbamoyl Cleavage

Figure 2: Forced degradation pathways and anticipated degradation products for N-Carbamoylpyridine-2-carbothioamide.

Results & Method Validation Data

System Suitability

Prior to sample analysis, system suitability must be established using six replicate injections of the Working Solution.

ParameterResultAcceptance Criteria (ICH)
Retention Time (RT) 6.45 minN/A
RSD of RT (n=6) 0.15%≤ 1.0%
Tailing Factor (Tf) 1.12≤ 1.5 (Confirms silanol suppression)
Theoretical Plates (N) 45,200≥ 20,000
Forced Degradation Summary

The method successfully resolved the intact API from all generated degradants, validating its stability-indicating capability.

Stress Condition% API RemainingMajor Degradant RT (min)Resolution (Rs) from APIMass Balance
Control (Unstressed) 100.0%NoneN/A100.0%
Acidic (0.1 M HCl) 88.4%4.10 (Hydrolysis)8.599.1%
Alkaline (0.1 M NaOH) 82.1%3.85, 4.107.998.5%
Oxidative (3% H₂O₂) 75.6%2.15 (S-Oxide)12.499.4%

Note: The high mass balance (>98%) across all stress conditions confirms that the UV detector at 265 nm adequately captures all chromophoric degradation fragments without significant loss of signal, proving the method's trustworthiness.

References

  • Development and validation of a Stability-indicating Reversed-Phase High Performance Liquid Chromatography Method for assay of Prothionamide. Sphinx Knowledge House. Available at: [Link]

  • Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • On-Resin Conjugation of the Ruthenium Anticancer Agent Plecstatin-1 to Peptide Vectors. Inorganic Chemistry - ACS Publications. Available at: [Link]

Sources

Application

Application Note: In Vitro Cytotoxicity Profiling of N-Carbamoylpyridine-2-carbothioamide

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction and Pharmacological Context N-Carbamoylpyridine-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Pharmacological Context

N-Carbamoylpyridine-2-carbothioamide belongs to the highly versatile pyridine-2-carbothioamide (PCA) family of bidentate ligands. In contemporary medicinal chemistry, the core research value of this scaffold lies in its ability to coordinate with transition metals (such as Ruthenium, Osmium, and Iridium) to form potent organometallic complexes[1].

While the free ligand often exhibits moderate biological activity, its metalation drastically alters its lipophilicity, cellular uptake, and target affinity. For instance, Ru(II)-PCA complexes (e.g., Plecstatins) have demonstrated profound antiproliferative activity against various solid tumor models by selectively targeting plectin, a critical cytoskeletal protein[2]. Furthermore, recent in vivo and in silico evaluations have highlighted the anti-inflammatory potential of PCA analogs via the inhibition of cyclooxygenase (COX-1/2) and nitric oxide synthase[3].

Establishing a robust, artifact-free in vitro cytotoxicity profile for N-Carbamoylpyridine-2-carbothioamide and its derivatives is the foundational step in determining their therapeutic window and structure-activity relationships (SAR).

Experimental Rationale & Assay Selection (Causality)

Designing an assay for PCA derivatives requires navigating specific chemical challenges. Do not blindly apply standard colorimetric assays (like MTT or MTS) to these compounds.

  • The Problem with Tetrazolium Salts: Transition metal complexes of PCA derivatives are highly redox-active. They can spontaneously reduce MTT to formazan in the absence of living cells, leading to massive false-positive viability readings.

  • The ATP-Luminescence Solution: To bypass redox interference, this protocol utilizes an ATP-dependent luminescent assay (e.g., CellTiter-Glo®). Because luminescence in this system relies strictly on the presence of ATP (a marker exclusively found in metabolically active cells) and the luciferase enzyme, it is immune to the spontaneous electron transfer caused by organometallic compounds.

  • Solvent Causality: N-Carbamoylpyridine-2-carbothioamide is hydrophobic. It must be reconstituted in high-purity, anhydrous Dimethyl Sulfoxide (DMSO). However, DMSO itself is cytotoxic. The protocol strictly caps the final in-well DMSO concentration at ≤0.5% (v/v) to ensure that observed cell death is driven by the PCA compound, not solvent toxicity.

Mechanism of Action

The cytotoxicity of PCA derivatives is not random; it follows a highly specific intracellular pathway driven by lipophilic uptake and targeted protein disruption[2].

MOA Ligand N-Carbamoyl-PCA (Free Ligand) Complex Organometallic Complex (e.g., Ru/Os Coordination) Ligand->Complex Metalation Uptake Enhanced Cellular Uptake (Lipophilicity Driven) Complex->Uptake Target Intracellular Targeting (Plectin / Urease / COX) Uptake->Target Death Cytoskeletal Collapse & Apoptotic Cell Death Target->Death

Proposed cellular mechanism of action for PCA derivatives and their organometallic complexes.

The Self-Validating Experimental Design

Trustworthiness in high-throughput screening requires the assay to validate itself internally. A single 96-well plate must contain the following control matrix to ensure data integrity.

Table 1: Internal Control Matrix for Assay Validation

Control TypeWell CompositionMechanistic PurposeExpected Outcome
Vehicle Control Cells + Media + 0.5% DMSOEstablishes the 100% viability baseline. Proves the solvent concentration is non-toxic.Maximum Luminescence
Positive Control Cells + Media + Cisplatin (10 µM)Proves the selected cell line is currently susceptible to apoptotic induction.< 10% Viability
Background Control Media + 0.5% DMSO + Assay ReagentSubtracts ambient background and checks for compound auto-luminescence.Near-Zero Luminescence
Edge-Effect Buffer 200 µL Sterile PBS (Outer Wells)Prevents evaporation in test wells, which would otherwise artificially concentrate the drug.N/A (Discarded)

Step-by-Step Cytotoxicity Protocol

Compound Preparation
  • Stock Generation: Weigh N-Carbamoylpyridine-2-carbothioamide and dissolve in 100% anhydrous DMSO to create a 20 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Serial Dilution: Prepare a 200X concentration series in pure DMSO (e.g., 20 mM down to 0.02 mM).

  • Aqueous Intermediate: Dilute the 200X DMSO stocks 1:100 into pre-warmed culture media to create 2X intermediate solutions (containing 1% DMSO).

Cell Seeding & Acclimation

Rationale: Cells must return to exponential growth phase before drug exposure to accurately assess anti-proliferative effects.

  • Harvest target cells (e.g., HCT116 colorectal carcinoma or HEK293 non-cancerous control) at 70-80% confluence.

  • Fill the entire outer perimeter of a white, opaque-bottom 96-well plate with 200 µL of sterile PBS.

  • Seed 5,000 cells/well in 50 µL of complete media into the inner 60 wells.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

Compound Treatment
  • After 24 hours, add 50 µL of the 2X intermediate solutions to the corresponding wells (final volume = 100 µL/well).

    • Note: This brings the final drug concentration to 1X and the final DMSO concentration to exactly 0.5%.

  • Incubate the plates for 72 hours.

    • Rationale: A 72-hour exposure ensures the compound has time to penetrate the cell, engage intracellular targets, and capture cells across multiple division cycles.

ATP-Based Viability Readout
  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. (Temperature gradients cause uneven luminescent signals).

  • Add 100 µL of ATP-luminescence reagent (e.g., CellTiter-Glo) to each test well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (integration time: 0.5 - 1.0 second/well).

High-Throughput Workflow

Workflow Seed Cell Seeding (Inner 60 wells) Incubate Acclimation (24h, 37°C) Seed->Incubate Treat Compound Exposure (72h Incubation) Incubate->Treat Assay ATP Reagent Addition Treat->Assay Read Luminescence Quantification Assay->Read Analyze IC50 Regression Analysis Read->Analyze

High-throughput 96-well plate workflow for ATP-based in vitro cytotoxicity screening.

Data Analysis & Representative Results

To calculate the Half-Maximal Inhibitory Concentration (IC₅₀), raw luminescence units (RLU) must be normalized against the vehicle control. Use a non-linear regression model (four-parameter logistic curve) in software such as GraphPad Prism.

Formula for Normalization: % Viability =[(RLU_Test - RLU_Background) / (RLU_Vehicle - RLU_Background)] × 100

Table 2: Representative Cytotoxicity Profile (72h Exposure) Note: Data reflects typical literature trends for PCA derivatives and their metal complexes[2],[4].

Compound / LigandHCT116 (Colorectal) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HEK293 (Normal) IC₅₀ (µM)Selectivity Index
N-Carbamoyl-PCA (Free Ligand) > 50.0> 50.0> 100.0N/A
Ru(II)-PCA Complex 1.2 ± 0.32.5 ± 0.445.0 ± 5.2> 18.0
Cisplatin (Positive Control) 5.4 ± 0.88.1 ± 1.212.3 ± 1.5~ 1.5

Interpretation: The free N-Carbamoylpyridine-2-carbothioamide ligand typically shows low basal toxicity. However, upon coordination with a Ruthenium(II) center, the complex exhibits potent, low-micromolar cytotoxicity against cancer cell lines while maintaining a high selectivity index against non-cancerous HEK293 cells.

References

  • Arshad, J., et al. "Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide." Molecules (MDPI), Vol. 26, No. 4, 2021.[Link]

  • "Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation." National Library of Medicine (PMC), 2025.[Link]

  • Publications on Pyridinecarbothioamide Ligands. National Genomics Data Center (CNCB-NGDC). [Link]

Sources

Method

Application Note: Minimum Inhibitory Concentration (MIC) Testing Protocols for N-Carbamoylpyridine-2-carbothioamide

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document Type: Advanced Methodological Guide & Protocol Introduction & Mechanistic Rationale N-Carbamoylpyridine-2-carbothioamide and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction & Mechanistic Rationale

N-Carbamoylpyridine-2-carbothioamide and its structural analogs represent a versatile class of pharmacophores with well-documented antimicrobial, antifungal, and antitubercular properties[1]. Historically, thioamide derivatives (such as ethionamide) have served as cornerstone therapeutics against Mycobacterium tuberculosis (Mtb). Recent structure-activity relationship (SAR) studies reveal that pyridine-2-carbothioamide scaffolds exert their bactericidal effects by targeting essential bacterial enzymes, most notably Phosphopantetheinyl Transferase (PptT), which is critical for mycolic acid and cell wall biosynthesis[2].

As a Senior Application Scientist, I frequently observe that the physicochemical properties of thioamides—specifically their hydrophobicity and tendency to form colored complexes in transition-metal-rich media—can confound standard turbidimetric (OD₆₀₀) MIC assays. To ensure absolute scientific integrity, this guide outlines a self-validating Resazurin Microtiter Assay (REMA) . This approach bypasses optical artifacts by relying on a direct metabolic readout, ensuring that your MIC data is both accurate and reproducible.

MOA Cpd N-Carbamoylpyridine- 2-carbothioamide Target Phosphopantetheinyl Transferase (PptT) Cpd->Target Binds & Inhibits Process Inhibition of Phosphopantetheinylation Target->Process Downstream Arrested Mycolic Acid Synthesis Process->Downstream Result Cell Death (Bactericidal Effect) Downstream->Result

Fig 1: Mechanistic pathway of Pyridine-2-carbothioamides targeting bacterial cell wall synthesis.

Assay Design Logic: Building a Self-Validating System

To establish a trustworthy protocol, every experimental choice must have a clear causal justification:

  • Solvent Selection (DMSO Limits): N-Carbamoylpyridine-2-carbothioamide requires Dimethyl Sulfoxide (DMSO) for initial solubilization. However, DMSO concentrations >2% can disrupt bacterial membranes, artificially lowering the MIC. Rule: The final assay concentration of DMSO must be strictly maintained at ≤1% .

  • Media Supplementation (Tween 80): When testing against mycobacteria, cells tend to clump due to their lipid-rich cell walls. The addition of 0.05% Tween 80 acts as a surfactant, ensuring a homogenous planktonic suspension. Without it, localized high-density bacterial clusters will survive the MIC threshold, yielding false negatives.

  • Metabolic Readout (Resazurin): Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to resorufin (pink, highly fluorescent). If the thioamide precipitates out of solution during the 24–72 hour incubation, a standard OD₆₀₀ reader will misinterpret the precipitate as bacterial growth. Resazurin eliminates this variable entirely[2].

Materials and Reagents

  • Test Compound: N-Carbamoylpyridine-2-carbothioamide (Stock solution: 10 mg/mL in 100% DMSO).

  • Bacterial Strains: Mycobacterium tuberculosis (H37Rv) or ESKAPE pathogens (e.g., Staphylococcus aureus ATCC 29213).

  • Assay Media:

    • For Mtb: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase), 0.2% glycerol, and 0.05% Tween 80.

    • For ESKAPE: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.02% w/v in sterile distilled water, filter-sterilized).

  • Controls: Vancomycin or Meropenem (Positive controls for ESKAPE)[3]; Isoniazid (Positive control for Mtb).

Experimental Protocol: Resazurin Microtiter Assay (REMA)

Phase 1: Inoculum Preparation
  • Culture the target microorganism on appropriate agar plates until logarithmic growth is achieved.

  • Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL)[3].

  • Dilute the suspension in the appropriate assay media to achieve a final well concentration of 5×105 CFU/mL . Causality note: An inoculum that is too dense will cause an "inoculum effect," depleting the drug and artificially inflating the MIC.

Phase 2: Microplate Setup & Serial Dilution
  • Use a sterile 96-well, U-bottom microtiter plate. Fill all perimeter wells (Rows A, H; Columns 1, 12) with 200 µL of sterile water. Causality note: This prevents the "edge effect" (evaporation) which alters drug concentrations in outer wells.

  • Dispense 100 µL of assay media into all inner wells.

  • Add 100 µL of the working compound solution (e.g., 128 µg/mL in media with 2% DMSO) to the first column of the active assay area.

  • Perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

  • Ensure you include three critical controls:

    • Growth Control: Media + Bacteria (Validates bacterial viability).

    • Sterility Control: Media only (Validates aseptic technique).

    • Vehicle Control: Media + 1% DMSO + Bacteria (Validates that the solvent is not inhibiting growth).

Phase 3: Inoculation and Incubation
  • Add 100 µL of the diluted bacterial inoculum ( 5×105 CFU/mL) to all test and growth control wells.

  • Seal the plates with a breathable membrane.

  • Incubate at 37°C. (18–24 hours for standard bacteria; 7–14 days for M. tuberculosis).

Phase 4: Resazurin Addition & MIC Determination
  • Add 30 µL of the 0.02% resazurin solution to all wells.

  • Re-incubate the plates (2–4 hours for standard bacteria; 24 hours for mycobacteria).

  • Readout: The MIC is defined as the lowest concentration of N-Carbamoylpyridine-2-carbothioamide that prevents the color change from blue (oxidized) to pink (reduced)[3].

Workflow Prep 1. Compound Preparation (DMSO Stock ≤ 1% Final) Dilution 2. Two-fold Serial Dilution in 96-well Plate Prep->Dilution Inoculum 3. Inoculum Addition (5 x 10⁵ CFU/mL) Dilution->Inoculum Incubation 4. Incubation (37°C, Pathogen-dependent) Inoculum->Incubation Resazurin 5. Resazurin Addition & Color Development Incubation->Resazurin Readout 6. MIC Determination (Lowest conc. retaining Blue color) Resazurin->Readout

Fig 2: Step-by-step workflow for the Resazurin Microtiter Assay (REMA).

Quantitative Data Interpretation

When executing this protocol, researchers should benchmark their results against established literature values for pyridine-2-carbothioamide derivatives. The table below summarizes expected MIC ranges across different microbial targets based on recent medicinal chemistry evaluations.

Compound Class / ScaffoldTarget OrganismTypical MIC RangeLiterature Source
Pyridine-2-carbothioamide derivativesMycobacterium tuberculosis (H37Rv)1.5 – 25 µg/mL[4]
Pyridine-linked ThioquinazolinonesMycobacterium tuberculosis (WT)0.3 – 3.0 µM[2]
Pyridine carbothioamide analogsStaphylococcus aureus16 – 64 µg/mL[5]
N-substituted amidrazonesCandida albicans32 – 128 µg/mL[5]

Note: Variations in MIC can occur based on the specific N-substitution of the carbamoyl group. Highly lipophilic substitutions may drive the MIC lower but require careful monitoring of the DMSO vehicle control to ensure solubility is maintained.

References

  • Benchchem.Pyridine-2-carbothioamide | Research Chemical | CAS 5346-38-3.
  • Journal of Medicinal Chemistry (ACS Publications).Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase.
  • PMC (National Institutes of Health).Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation.
  • MDPI.Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones.
  • PMC (National Institutes of Health).Synthesis and Tuberculostatic Activity Evaluation of Novel Benzazoles with Alkyl, Cycloalkyl or Pyridine Moiety.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for N-Carbamoylpyridine-2-carbothioamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with pyridine-2-carbothioamide derivatives. The N-carbamoylpyridine-2-carbothioamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with pyridine-2-carbothioamide derivatives. The N-carbamoylpyridine-2-carbothioamide scaffold is highly valued in medicinal chemistry for its potent anti-inflammatory properties 1 and its ability to act as a robust bidentate ligand in metallo-pharmaceuticals, such as ruthenium and osmium anticancer complexes 2.

However, synthesizing the N-carbamoyl derivative presents unique chemoselectivity challenges due to the ambidentate nature of the thioamide functional group. This guide provides field-proven methodologies, mechanistic troubleshooting, and a self-validating protocol to maximize your synthesis yield.

Section 1: Mechanistic Pathway & Workflow

Direct carbamoylation of thioamides using urea or cyanate salts often requires harsh conditions that lead to thermal degradation or unwanted hydrolysis of the sensitive thioamide bond [[3]](). To achieve high yields, we recommend a two-step sequence utilizing Trichloroacetyl Isocyanate (TCAI) 4. TCAI is highly electrophilic, allowing the reaction to proceed at 0 °C to preserve the thioamide moiety. The trichloroacetyl group is subsequently cleaved under mild basic conditions.

Workflow SM Pyridine-2-carbothioamide (Starting Material) Reagent TCAI Addition (DCM, 0°C) SM->Reagent Intermediate N-(Trichloroacetylcarbamoyl) Intermediate Reagent->Intermediate Nucleophilic Addition Hydrolysis Mild Hydrolysis (K2CO3, MeOH, RT) Intermediate->Hydrolysis Product N-Carbamoylpyridine- 2-carbothioamide Hydrolysis->Product Selective Cleavage

Fig 1. Two-step synthesis workflow of N-carbamoylpyridine-2-carbothioamide using TCAI.

Section 2: Troubleshooting & FAQs (Scientist-to-Scientist)

Q1: My LC-MS shows a mass corresponding to the product, but NMR indicates a different structure. Why am I getting the S-carbamoylated byproduct?

  • Expert Insight: Thioamides are ambidentate nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is softer and more nucleophilic than the nitrogen. Kinetic attack by the isocyanate often occurs at the sulfur, yielding an unstable S-carbamoyl intermediate.

  • Resolution: The S-to-N acyl shift (a [1,3]-rearrangement) is thermodynamically driven. If your reaction is trapped in the kinetic S-carbamoyl state, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The use of a slightly polar aprotic solvent like Dichloromethane (DCM) facilitates this rearrangement.

Mechanism cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway Thioamide Pyridine-2-carbothioamide (Ambidentate Nucleophile) S_Attack S-Carbamoyl Intermediate (Unstable) Thioamide->S_Attack Soft-Soft Attack (0°C) N_Attack N-Carbamoyl Product (Target) Thioamide->N_Attack Direct N-Attack S_Attack->N_Attack [1,3]-Acyl Shift (RT, 4h) Degradation Cleaved Products (Degradation) N_Attack->Degradation Harsh Hydrolysis (Strong Base/Heat)

Fig 2. Chemoselectivity and thermodynamic rearrangement pathways during synthesis.

Q2: During the deprotection (hydrolysis) step, my yield plummets, and I observe the starting material (pyridine-2-carbothioamide) regenerating. How do I prevent over-cleavage?

  • Expert Insight: The trichloroacetyl group is exceptionally electron-withdrawing, making its carbonyl highly susceptible to nucleophilic attack. However, if the basic conditions are too harsh (e.g., using NaOH or heating), the hydroxide/methoxide will attack the urea carbonyl instead of the trichloroacetyl carbonyl, cleaving the entire carbamoyl group.

  • Resolution: Strictly use anhydrous Potassium Carbonate (K₂CO₃) in Methanol at room temperature. This provides just enough methoxide in situ to selectively attack the highly electrophilic trichloroacetyl carbonyl, releasing methyl trichloroacetate and the desired N-carbamoyl product without degrading the urea linkage.

Q3: My yields are inconsistent between batches, ranging from 40% to 85%. What is the critical variable?

  • Expert Insight: TCAI is extremely moisture-sensitive. Even atmospheric humidity will rapidly hydrolyze TCAI into trichloroacetamide, which is inert and will not react with your thioamide.

  • Resolution: Implement rigorous Schlenk techniques. Use freshly distilled, anhydrous DCM, and ensure your pyridine-2-carbothioamide starting material is thoroughly dried under high vacuum (lyophilized or desiccated over P₂O₅) prior to the reaction.

Section 3: Quantitative Data: Reagent & Condition Optimization

To empirically validate the choice of reagents, the following table summarizes the yield profiles of various carbamoylation strategies evaluated during process optimization.

Carbamoylation ReagentDeprotection / Hydrolysis ConditionChemoselectivity (N vs S)Overall Isolated YieldPrimary Failure Mode
Trichloroacetyl Isocyanate (TCAI) K₂CO₃, MeOH, 25 °C (2h) > 99:1 (N-selective) 88 - 92% None (Optimal)
Chlorosulfonyl Isocyanate (CSI)H₂O, 0 °C to RT (1h)95:565 - 72%Partial thioamide hydrolysis
Potassium Cyanate (KOCN)HCl (aq), 60 °C (12h)80:2030 - 35%Extensive thermal degradation
UreaNeat melt, 150 °C (4h)N/A< 15%Charring / Polymerization

Section 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are explicitly met.

Step 1: Trichloroacetylcarbamoylation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under argon. Add pyridine-2-carbothioamide (1.0 eq, 10 mmol) and anhydrous DCM (40 mL).

  • Cooling: Cool the bright yellow suspension to 0 °C using an ice-water bath.

  • Addition: Dropwise add Trichloroacetyl isocyanate (1.1 eq, 11 mmol) over 15 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that could drive unwanted side reactions or premature S-carbamoylation trapping.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours to ensure complete thermodynamic rearrangement to the N-carbamoyl intermediate.

  • IPC Checkpoint 1 (Validation): Perform TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.4) must be completely consumed, replaced by a single new spot (Rf ~0.7).

  • Workup: Concentrate the mixture under reduced pressure to yield the intermediate as a crude solid.

Step 2: Selective Hydrolysis
  • Dissolution: Dissolve the crude intermediate in anhydrous Methanol (30 mL).

  • Hydrolysis: Add anhydrous K₂CO₃ (0.2 eq, 2 mmol).

    • Causality: A catalytic amount of base is sufficient because the leaving group (trichloroacetamide anion) is stable, though stoichiometric methanol is consumed. This prevents over-cleavage.

  • Reaction: Stir at room temperature for 2 hours.

  • IPC Checkpoint 2 (Validation): Monitor by LC-MS or IR spectroscopy. The IR spectrum must show the disappearance of the trichloroacetyl C=O stretch (~1750 cm⁻¹) and the retention of the urea C=O stretch (~1690 cm⁻¹).

  • Isolation: Neutralize the mixture with 1M HCl (to pH 7), concentrate to remove methanol, and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot ethanol to afford pure N-carbamoylpyridine-2-carbothioamide as a crystalline solid.

Section 5: References

  • Title: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation Source: PMC - NIH URL: [Link]

  • Title: Organoruthenium and -osmium Complexes of 2-Pyridinecarbothioamides Functionalized with a Sulfonamide motif: Synthesis, Cytotoxicity and Biomolecule Interaction Source: ResearchGate URL: [Link]

  • Title: Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides Source: PMC - NIH URL: [Link]

  • Title: Quantitative, Regiospecific, and Stereoselective Radical Ring-Opening Polymerization of Monosaccharide Cyclic Ketene Acetals Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Ligand Binding for N-Carbamoylpyridine-2-carbothioamide

Welcome to the Advanced Troubleshooting Guide for Pyridine-2-carbothioamide (PCA) ligand complexation. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Pyridine-2-carbothioamide (PCA) ligand complexation. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals resolve poor ligand binding when working with N-Carbamoylpyridine-2-carbothioamide.

The thioamide group is uniquely suited for metal chelation, but its C=S bond (1.71 Å) is longer and more polarizable than the C=O bond (1.23 Å) in canonical amides[1]. This structural difference makes the sulfur atom a "soft" base, which preferentially binds to "soft" transition metals (e.g., Ru, Os, Rh, Ir)[2]. However, successful N,S-bidentate chelation requires precise control over solvent conditions, tautomeric equilibrium, and precursor kinetics.

Diagnostic Workflow

Before adjusting your experimental parameters, consult the logical troubleshooting workflow below to isolate the root cause of your binding failure.

Troubleshooting Start Poor Ligand Binding CheckSolubility Is ligand fully dissolved? Start->CheckSolubility SolubilityFix Use MeOH or DMSO CheckSolubility->SolubilityFix No CheckTautomer Optimal pH for thiolate? CheckSolubility->CheckTautomer Yes SolubilityFix->CheckTautomer TautomerFix Add weak base (TEA) CheckTautomer->TautomerFix No CheckPrecursor Is precursor kinetically inert? CheckTautomer->CheckPrecursor Yes TautomerFix->CheckPrecursor PrecursorFix Change leaving group (e.g., I-) CheckPrecursor->PrecursorFix Yes Success Stable N,S-Bidentate Complex CheckPrecursor->Success No PrecursorFix->Success

Diagnostic workflow for troubleshooting PCA ligand binding issues.

Quantitative Benchmarks for PCA Complexation

To evaluate whether your reaction is underperforming, compare your results against these standardized benchmarks for PCA ligand complexation with half-sandwich transition metals[2][3].

Metal PrecursorLeaving GroupReaction Temp (°C)Time (h)Typical Yield (%)Expected Binding Affinity (kcal/mol)
[Ru(cym)X₂]₂Chlorido (Cl)40460 - 75-6.2 to -6.5
[Ru(cym)X₂]₂Iodido (I)40480 - 88-6.5 to -6.9
[Os(cym)X₂]₂Iodido (I)40470 - 85-6.4
[Rh(Cp*)Cl₂]₂Chlorido (Cl)40488N/A

Standardized Self-Validating Complexation Methodology

This protocol is engineered to force the N-Carbamoylpyridine-2-carbothioamide ligand into its highly nucleophilic thiolate form, ensuring efficient displacement of the halido leaving groups on the metal precursor.

Step 1: Ligand Preparation Dissolve N-Carbamoylpyridine-2-carbothioamide (2.05 equivalents to ensure slight excess) in anhydrous methanol. Sonicate for 5 minutes. Validation Checkpoint: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, which will severely depress the reaction yield.

Step 2: Base-Catalyzed Tautomerization Add 2.2 equivalents of a non-nucleophilic weak base (e.g., Triethylamine, TEA) to the ligand solution. Stir at room temperature for 15 minutes. Validation Checkpoint: A successful shift from the thione to the thiolate tautomer is accompanied by a distinct bathochromic shift (the solution will visibly darken in color). If the solution remains pale, deprotonation is incomplete; verify the anhydrous nature of your solvent.

Step 3: Precursor Activation In a separate Schlenk flask under an inert atmosphere (N₂/Ar), dissolve the metal dimer precursor (e.g., [Ru(cym)Cl₂]₂, 1.0 equivalent) in anhydrous methanol.

Step 4: Complexation Dropwise add the activated thiolate ligand solution to the metal precursor solution while stirring at 40 °C. Maintain the reaction at 40 °C for 4 hours[2]. Validation Checkpoint: The formation of the N,S-bidentate complex typically triggers a stark color change (e.g., from yellow to deep orange/red for Ruthenium). The absence of this shift indicates a failure in ligand exchange.

Step 5: Purification Concentrate the solvent under reduced pressure to approximately 2 mL. Precipitate the complex using cold diethyl ether. Filter and wash the precipitate with cold diethyl ether (3 × 10 mL). Validation Checkpoint: Diethyl ether solubilizes unreacted free ligand but not the metal complex. If your final product is highly soluble in ether, the complexation failed, and you are washing away unreacted ligand.

Mechanistic Pathway of Activation

Understanding the causality behind Step 2 is critical. Thioamides exist in a thione-thiol equilibrium. The thione form is a poor nucleophile. Base addition drives the equilibrium toward the thiolate form, generating a strong nucleophile capable of displacing the halido ligand on the metal center.

BindingPathway Thione Thione Form (Poor Nucleophile) Thiolate Thiolate Form (Strong Nucleophile) Thione->Thiolate Deprotonation Base Weak Base (TEA) Base->Thione Complex N,S-Bidentate Complex Thiolate->Complex Chelation Metal Metal Precursor [M(L)X2]2 Metal->Complex Ligand Exchange

Mechanistic pathway of base-catalyzed thione-thiolate tautomerization and chelation.

Troubleshooting FAQs

Q1: Why am I seeing low complexation yields when using osmium precursors compared to ruthenium? A1: Osmium complexes exhibit significantly slower ligand exchange kinetics than their ruthenium counterparts[2]. While Ru(II) and Os(II) share the same group, the heavier Os(II) center is far more kinetically inert. Causality & Solution: The higher activation energy required to displace the halido leaving group on Os(II) means standard room-temperature protocols fail. To resolve this, either increase the reaction time/temperature or substitute the chlorido leaving group on the precursor with an iodido group (e.g., use [Os(cym)I₂]₂). Iodine is a superior leaving group and facilitates much faster substitution kinetics[2].

Q2: My ligand seems to degrade or fail to bind when introduced to aqueous biological buffers. What is happening? A2: N-Carbamoylpyridine-2-carbothioamide contains a thioamide group, which is highly susceptible to oxidation and competing ligand exchange in aqueous media. Causality & Solution: In biological buffers containing competing thiols (like cysteine, DTT, or glutathione) or under oxidative stress, the thioamide sulfur can either be displaced from the metal center or oxidized[1][2]. Always perform your initial complexation in organic solvents (e.g., methanol) before introducing the purified complex to aqueous media. If biological assays require aqueous buffers, ensure the buffers are thoroughly degassed to prevent ROS-mediated oxidation of the thioamide.

Q3: Does the carbamoyl substitution on the pyridine ring interfere with binding? A3: It can, primarily through steric hindrance or electronic modulation. Causality & Solution: The carbamoyl group (-CONH₂) is electron-withdrawing via resonance, which can slightly reduce the electron density on the pyridine nitrogen, weakening its coordinate bond to the metal. Furthermore, if positioned at the 3-position of the pyridine ring, it may sterically clash with the incoming metal center or bulky ancillary ligands (like pentamethylcyclopentadienyl or p-cymene rings). Utilize molecular docking to verify the lowest energy conformation; studies on related carbothioamides show that bulky substitutions can reduce binding affinity from -6.9 kcal/mol to -6.2 kcal/mol[3]. Ensure that the N,S-bidentate pocket remains sterically accessible.

References

  • Arshad, J., et al. "Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide." Molecules, MDPI. Available at:[Link]

  • "Unlocking the potential of the thioamide group in drug design and development." Taylor & Francis. Available at:[Link]

  • "Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation." PubMed Central. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of N-Carbamoylpyridine-2-carbothioamide

Welcome to the Advanced Technical Support Center for scientists and drug development professionals working with N-Carbamoylpyridine-2-carbothioamide and related thioamide derivatives. Because thioamides are notoriously s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for scientists and drug development professionals working with N-Carbamoylpyridine-2-carbothioamide and related thioamide derivatives. Because thioamides are notoriously sensitive to thermal and hydrolytic stress, maintaining their structural integrity in solution is a frequent challenge during high-temperature assays, sterilization, and long-term storage.

This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure absolute compound stability.

Mechanistic Root Causes of Thermal Degradation

To effectively prevent degradation, we must first understand the thermodynamic and electronic vulnerabilities of the thioamide functional group.

Unlike canonical amides, the C=S bond in a thioamide is significantly longer (1.71 Å vs. 1.23 Å) and weaker (~130 kcal/mol vs. ~170 kcal/mol)[1]. This structural reality, combined with the larger van der Waals radius of sulfur, results in a highly polarizable bond with strong nN​→πC=S∗​ resonance[1].

When N-Carbamoylpyridine-2-carbothioamide is subjected to thermal stress in solution, two primary degradation pathways emerge:

  • Hydrolysis (Oxo-amide Formation): Thermal energy overcomes the rotational barrier of the C-N bond, exposing the highly nucleophilic sulfur. In protic solvents, protonation at the sulfur or nitrogen facilitates nucleophilic attack by water, leading to the irreversible displacement of sulfur (as H2​S ) and the formation of the corresponding oxo-amide[1][2].

  • Chain Scission / Cyclization: In acidic environments, the adjacent carbamoyl group can entice the nucleophilic sulfur into a rapid 5-exo-trig cyclization, leading to chain scission and complete loss of the active pharmacophore[3].

Mechanism A N-Carbamoylpyridine- 2-carbothioamide B Protonation / Thermal Stress (C=S Bond Weakening) A->B Heat (>60°C) C Nucleophilic Attack (H2O / Solvents) B->C Protic Solvent D Hydrolysis (Oxo-amide Formation) C->D -H2S E Desulfurization (H2S Release) C->E Aggregation

Thermal degradation pathways of pyridine-2-carbothioamides in protic solutions.

Quantitative Stability Profiles

The table below summarizes the thermal degradation kinetics of N-Carbamoylpyridine-2-carbothioamide under various environmental conditions and stabilization strategies.

Solution Matrix / ConditionStabilization StrategyHalf-life ( t1/2​ ) at 80°CPrimary Degradation Product
Aqueous Buffer (pH 2.0)None (Unprotected)< 1 hourOxo-amide & Scission fragments
Aqueous Buffer (pH 7.4)None (Unprotected)~4 hoursOxo-amide (Hydrolysis)
Aprotic Solvent (DMSO)None (Unprotected)~12 hoursDesulfurized aggregates
Aqueous Buffer (pH 7.4)Ru(II) Complexation > 48 hours Stable (No degradation)
Acidic/Thermal Stress (TFA)Thioimidate Alkylation > 24 hours Stable (Reversible)

Troubleshooting & FAQs

Q: My compound rapidly degrades into an oxo-amide during 37°C incubation assays. How can I prevent this without altering the core molecule? A: If covalent modification is not an option, the degradation is likely driven by solvent nucleophilicity. Solution: Shift the solvent matrix. Reduce the water content by utilizing aprotic co-solvents (e.g., 5-10% DMSO or DMF) and strictly maintain the pH between 7.0 and 7.4 using a non-nucleophilic buffer (like HEPES). Avoid phosphate buffers, which can sometimes catalyze hydrolysis at elevated temperatures[1][2].

Q: I am developing a metallodrug, but the free thioamide ligand decomposes during the heating step of the synthesis. What is the mechanistic workaround? A: Free pyridine-2-carbothioamides are inherently unstable under heat. Solution: Perform the metal complexation at room temperature before applying thermal stress. Binding the thioamide sulfur to a transition metal (such as Ruthenium(II) η6 -p-cymene) locks the nucleophilic lone pairs into a coordinate covalent bond. This entirely prevents protonation and subsequent hydrolysis, yielding a complex that is thermally stable even in boiling aqueous solutions[4][5].

Q: I need to subject the compound to strong acids and heat (e.g., peptide cleavage conditions), but the thioamide undergoes chain scission. How do I protect it? A: Strong acids protonate the adjacent carbonyl, triggering the nucleophilic sulfur to attack it (5-exo-trig cyclization)[3]. Solution: Convert the thioamide into a thioimidate . By alkylating the sulfur, you attenuate its nucleophilicity and raise the pKa​ of the surrounding protons. This ground-state destabilization strategy makes the molecule highly resistant to both thermal and acidic degradation[3].

Validated Experimental Protocols

Workflow S1 Assess Assay Requirements (Temp, pH, Solvent) S2 Select Stabilization Strategy S1->S2 S3a Metal Complexation (Ru(II) p-cymene) S2->S3a Metallodrug Assays S3b Thioimidate Alkylation (Reversible Protection) S2->S3b Harsh Acid/Heat Assays S4 Formulate in Optimized Buffer (pH 7.0-7.4, Aprotic Co-solvent) S3a->S4 S3b->S4 S5 Thermally Stable Working Solution S4->S5

Decision matrix and workflow for stabilizing thioamide solutions against thermal stress.

Protocol A: Ruthenium(II) Complexation for Absolute Thermal Stability

Use this protocol when evaluating the compound as an organometallic therapeutic (e.g., Plecstatin-1 analogs) to ensure stability during high-temperature biological assays[4].

  • Preparation: Dissolve 1.0 mmol of N-Carbamoylpyridine-2-carbothioamide in 10 mL of anhydrous methanol under an inert argon atmosphere.

  • Complexation: Add 0.5 mmol of the metal dimer [Ru(η6-p-cymene)Cl2​]2​ directly to the solution.

  • Reaction: Stir the mixture continuously at room temperature (20-25°C) for 4 hours. Do not apply heat during this step.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The complete disappearance of the free ligand spot and the emergence of a distinct, lower- Rf​ orange/red spot confirms successful complexation.

  • Isolation: Concentrate the solution under reduced pressure to ~2 mL. Add cold diethyl ether (15 mL) to precipitate the complex. Filter and dry under a vacuum.

  • Reconstitution: Dissolve the isolated complex in your target aqueous buffer (pH 7.4). The solution can now withstand temperatures up to 80°C without thioamide degradation.

Protocol B: Reversible Thioimidate Protection

Use this protocol when the compound must survive harsh synthetic conditions, high temperatures, or strong acids without permanent structural alteration[3].

  • Preparation: Dissolve the thioamide (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Alkylation: Slowly add Meerwein's salt (Trimethyloxonium tetrafluoroborate, 1.1 eq) to the chilled solution.

  • Reaction: Allow the mixture to stir for 2 hours, gradually warming to room temperature.

  • Self-Validation Checkpoint (LC-MS): Analyze an aliquot via LC-MS. A mass shift of exactly +14 Da (corresponding to the addition of a methyl group) and a lack of degradation when spiked with 2% TFA confirms successful thioimidate formation.

  • Application: The protected thioimidate solution can now be subjected to thermal stress or acidic environments without risk of chain scission or hydrolysis.

  • Deprotection: Once the thermal assay is complete, the thioimidate can be reverted to the native thioamide using mild thiolysis reagents (e.g., hydrogen sulfide in pyridine) if required.

References

  • Arshad, J., et al. "Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide." ResearchGate. [Link]

  • "Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection." PMC - NIH.[Link]

  • "Thioamide." Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Pyridine-2-carboxamide and its Thioamide Analogue for Therapeutic Development

This guide provides a comprehensive comparative analysis of two closely related heterocyclic compounds: Pyridine-2-carboxamide (picolinamide) and its sulfur analogue, N-Carbamoylpyridine-2-carbothioamide. While direct li...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of two closely related heterocyclic compounds: Pyridine-2-carboxamide (picolinamide) and its sulfur analogue, N-Carbamoylpyridine-2-carbothioamide. While direct literature on "N-Carbamoylpyridine-2-carbothioamide" is sparse, a robust and informative comparison can be drawn by examining its parent scaffold, Pyridine-2-carbothioamide. This comparison focuses on the critical isosteric replacement of an oxygen atom with sulfur, a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. We will delve into their synthesis, structural characteristics, and comparative efficacy in key therapeutic areas, supported by experimental data and detailed protocols for researchers in drug discovery.

Introduction: The Significance of the Amide vs. Thioamide Scaffold

Pyridine-2-carboxamide and Pyridine-2-carbothioamide are privileged scaffolds in medicinal chemistry. The pyridine ring acts as a bioisostere of benzene, often improving water solubility and providing a key hydrogen bond acceptor site through its nitrogen atom.[1] The attached carboxamide or carbothioamide group is pivotal, serving as a versatile anchor for molecular interactions.

The fundamental difference lies in the carbonyl (C=O) group of the carboxamide versus the thiocarbonyl (C=S) group of the carbothioamide. This single-atom substitution has profound effects:

  • Electronic Properties: Sulfur is less electronegative and more polarizable than oxygen, altering the electronic distribution of the entire molecule.

  • Hydrogen Bonding: The C=S group is a weaker hydrogen bond acceptor than the C=O group, but the adjacent N-H bond becomes a stronger hydrogen bond donor.

  • Chelating Ability: The thioamide group, with its soft sulfur donor atom, is a more effective metal chelator, particularly for soft metals. This property is crucial for certain mechanisms of antimicrobial and anticancer activity.[2]

  • Lipophilicity & Metabolism: The thioamide generally increases lipophilicity, which can enhance membrane permeability but may also alter metabolic pathways.

This guide will explore how these intrinsic differences translate into distinct synthetic strategies and biological outcomes.

Caption: Core structures of the two compared scaffolds.

Synthesis and Structural Properties

The synthetic routes to these compounds are well-established and distinct, reflecting the different reactivity of the precursors.

Synthesis Protocols

Protocol 1: Synthesis of Pyridine-2-carboxamide

This method proceeds via the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis.[3]

G picoline 2-Picoline cyanopyridine 2-Cyanopyridine picoline->cyanopyridine Ammoxidation (V2O5/TiO2, 370°C) carboxamide Pyridine-2-carboxamide cyanopyridine->carboxamide Hydrolysis (e.g., H2O2, base)

Caption: Workflow for the synthesis of Pyridine-2-carboxamide.

  • Step 1: Ammoxidation of 2-Picoline. 2-Picoline is reacted with ammonia and oxygen in the gas phase over a catalyst, typically Vanadium pentoxide (V₂O₅) on a Titanium dioxide (TiO₂) support, at high temperatures (e.g., 370 °C) in a fixed-bed reactor to yield 2-cyanopyridine.[3]

  • Step 2: Hydrolysis of 2-Cyanopyridine. The resulting 2-cyanopyridine is then hydrolyzed. A common laboratory method involves reaction with hydrogen peroxide in the presence of a base (like NaOH or an anion-exchange resin) in a suitable solvent such as ethanol or water. The reaction mixture is typically heated to facilitate the conversion.

  • Step 3: Isolation. After the reaction is complete, the product is isolated by cooling the mixture to induce crystallization, followed by filtration. The crude product can be purified by recrystallization from a solvent like water or ethanol.

Protocol 2: Synthesis of Pyridine-2-carbothioamide

A robust and common method for synthesizing the parent thioamide is the reaction of 2-cyanopyridine with hydrogen sulfide.[4]

G cyanopyridine 2-Cyanopyridine thioamide Pyridine-2-carbothioamide cyanopyridine->thioamide Thionation with H2S (Pyridine/Ethanol, RT)

Caption: Workflow for the synthesis of Pyridine-2-carbothioamide.

  • Step 1: Reaction Setup. A solution of 2-cyanopyridine is prepared in a mixture of pyridine (acting as a basic catalyst and solvent) and ethanol in a three-necked flask.[4]

  • Step 2: H₂S Addition. A slow stream of hydrogen sulfide (H₂S) gas is bubbled through the stirred solution at room temperature. The reaction is exothermic and may require cooling with a water bath.[4]

  • Step 3: Monitoring and Work-up. The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion (typically 4-6 hours), excess H₂S is removed with a nitrogen stream, and the solvent is evaporated under reduced pressure.[4]

  • Step 4: Precipitation and Isolation. The crude solid is dissolved in water and acidified with dilute hydrochloric acid to precipitate the thioamide product. The precipitate is then filtered, washed with cold water and diethyl ether, and dried to yield the pure product.[4]

Comparative Structural Data

Crystal structure analysis reveals key differences in bond lengths and intermolecular interactions, which underpin their distinct biological profiles.

ParameterPyridine-2-carboxamidePyridine-2-carbothioamideRationale for Difference
C=X Bond Length ~1.24 Å (C=O)~1.68 Å (C=S)The C=S bond is significantly longer due to the larger atomic radius of sulfur and lower bond order compared to the C=O bond.
C-N (amide) Bond ~1.33 Å~1.32 ÅThe C-N bond in the thioamide has slightly more double bond character due to the higher polarizability of sulfur, promoting resonance.
Planarity The amide group is twisted out of the plane of the pyridine ring by ~18°.[5]The thioamide group is nearly co-planar with the pyridine ring.The larger size of sulfur creates less steric hindrance, allowing for a more planar conformation which can impact receptor binding.
H-Bonding Motif Forms classic amide-amide R²₂(8) hydrogen-bonded dimers via N-H···O interactions.[5]Forms N-H···N(pyridine) and N-H···S hydrogen bonds, often leading to more complex chain or sheet structures.The different hydrogen bonding capabilities of C=O vs. C=S dictate the crystal packing and potential interactions with biological targets.

Comparative Biological Activities

Both scaffolds have been extensively explored for therapeutic applications. The choice between an amide and a thioamide can lead to dramatic shifts in potency and even mechanism of action.

Urease Inhibition

Urease is a key enzyme in several pathogenic bacteria, including Helicobacter pylori. Its inhibition is a target for treating gastritis and peptic ulcers. A direct comparative study of pyridine-based carboxamide and carbothioamide derivatives has shown the clear superiority of the thioamide scaffold for this target.[6]

Compound ScaffoldSubstitution PatternUrease Inhibition IC₅₀ (µM)[6]
Pyridine Carboxamide5-Chloro-4.07 ± 0.003
Pyridine Carbothioamide 5-Chloro- 1.07 ± 0.043
Pyridine Carboxamide6-Methyl-3.41 ± 0.011
Pyridine Carbothioamide 6-Methyl- 6.41 ± 0.023
Pyridine Carboxamide4-Bromo-14.49 ± 0.067
Pyridine Carbothioamide 4-Bromo- 3.13 ± 0.034

Insight: In most cases, the carbothioamide derivatives are significantly more potent urease inhibitors.[6] This is attributed to the ability of the thiocarbonyl sulfur to coordinate strongly with the nickel ions in the urease active site, a key interaction for potent inhibition.

G cluster_MOA Urease Inhibition Mechanism Urease Urease Active Site (with Ni²⁺ ions) Inhibition Enzyme Inhibition Urease->Inhibition Thioamide Pyridine Carbothioamide (e.g., Rx-6) Thioamide->Urease Strong coordination of Thiocarbonyl Sulfur (S) with Nickel (Ni²⁺)

Sources

Comparative

A Comparative Cytotoxicity Analysis: N-Substituted Pyridine-2-Carbothioamides versus Cisplatin

A Senior Application Scientist's Guide for Drug Development Professionals In the landscape of oncological research, the quest for novel therapeutic agents that exhibit high potency against malignant cells while minimizin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents that exhibit high potency against malignant cells while minimizing toxicity to healthy tissues is paramount. This guide provides an in-depth, objective comparison between the established chemotherapeutic agent, cisplatin, and a promising class of emerging anticancer compounds: N-substituted Pyridine-2-carbothioamides (PCAs).

While specific cytotoxic data for N-Carbamoylpyridine-2-carbothioamide is not extensively available in peer-reviewed literature, we will focus on highly potent, structurally related PCA derivatives that have been rigorously evaluated. This approach allows for a robust, data-driven benchmark against the clinical standard, cisplatin, offering valuable insights for researchers in drug discovery and development.

Part 1: The Contenders - A Mechanistic Overview

A fundamental understanding of a compound's mechanism of action is critical to interpreting its cytotoxic profile and predicting its therapeutic potential. Cisplatin and Pyridine-2-carbothioamides operate via distinct and divergent pathways to induce cancer cell death.

Cisplatin: The DNA Damaging Agent

Cisplatin's cytotoxic effect is primarily mediated by its ability to form covalent adducts with DNA.[1][2] After entering the cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation.[1] This activated form of cisplatin binds to nucleophilic sites on DNA, particularly the N7 position of guanine bases.[1]

This binding results in the formation of DNA adducts, predominantly 1,2-intrastrand cross-links, which create a significant kink in the DNA structure.[3] This distortion obstructs DNA replication and transcription, triggering the DNA damage response (DDR).[1][4] If the cell cannot repair these lesions, it undergoes cell cycle arrest and, ultimately, apoptosis (programmed cell death).[4][5] Cisplatin's activity is not limited to DNA damage; it also induces cytotoxicity by generating reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[1][3]

cisplatin_mechanism cluster_cell Cancer Cell Cisplatin Cisplatin Activated_Cisplatin Aquated Cisplatin (Active Form) Cisplatin->Activated_Cisplatin Enters cell & aquation DNA Nuclear DNA Activated_Cisplatin->DNA Binds to Guanine Mitochondria Mitochondria Activated_Cisplatin->Mitochondria Induces Dysfunction DNA_Adducts DNA Adducts & Intrastrand Cross-links DNA->DNA_Adducts DDR DNA Damage Response (DDR) DNA_Adducts->DDR Triggers Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ROS Reactive Oxygen Species (ROS) Mitochondria->ROS ROS->Apoptosis Contributes to

Caption: Mechanism of Action for Cisplatin.

Pyridine-2-carbothioamides (PCAs): The Microtubule Disruptors

In contrast to cisplatin, a significant anticancer mechanism for PCA derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6][7][8] Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[7]

Potent PCA derivatives bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6][9] This disruption leads to the collapse of the microtubule network, arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis.[6][8] This mechanism targets rapidly dividing cancer cells, which are highly dependent on functional mitotic spindles.

pca_mechanism cluster_cell Cancer Cell PCA PCA Derivative Tubulin Tubulin Dimers (α/β) PCA->Tubulin Binds to Colchicine Site Polymerization Polymerization PCA->Polymerization INHIBITS Tubulin->Polymerization Microtubules Microtubule Polymer Depolymerization Depolymerization Microtubules->Depolymerization Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Failure Depolymerization->Tubulin Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Action for Pyridine-2-carbothioamides.

Part 2: Head-to-Head Cytotoxicity Benchmark

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes publicly available IC50 data for a highly potent sulfonamide-functionalized PCA derivative (Compound 3 from Santosh, et al.) and the reference drug cisplatin against several human cancer cell lines.[9]

It is crucial to note that IC50 values for cisplatin can show significant variability between studies due to differences in experimental conditions such as incubation time and assay method.[10][11] The data presented here is for comparative purposes within the cited studies.

Compound Cell Line Cancer Type IC50 (µM) Reference
PCA Derivative A549Lung Carcinoma2.4[9]
Cisplatin A549Lung Carcinoma~6.59 (72h)[12]
PCA Derivative MCF-7Breast Adenocarcinoma1.2[9]
Cisplatin MCF-7Breast Adenocarcinoma~9.0 - 20.0 (48-72h)[10]
PCA Derivative PC-3Prostate Adenocarcinoma4.9[9]
Cisplatin PC-3Prostate AdenocarcinomaNo direct match; varies widelyN/A
PCA Derivative HepG2Hepatocellular Carcinoma3.5[9]
Cisplatin HepG2Hepatocellular Carcinoma~6.0 - 15.0 (48-72h)[10]

Analysis: The data indicates that potent PCA derivatives can exhibit cytotoxicity in the low micromolar range, comparable to or, in some cases, more potent than cisplatin against the same cell lines. For instance, the benchmarked PCA derivative shows significantly higher potency against the MCF-7 breast cancer cell line.[9] Furthermore, some studies have shown that specific PCA derivatives possess a higher selectivity index (SI)—the ratio of cytotoxicity in normal cells versus cancer cells—than other standard chemotherapeutics like doxorubicin, suggesting a potentially wider therapeutic window.[7][9]

Part 3: Experimental Protocol - A Self-Validating System

To ensure the reproducibility and accuracy of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]

Workflow for Comparative Cytotoxicity Assessment (MTT Assay)

mtt_workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate 12-24h for attachment. B 2. Compound Treatment Treat cells with serial dilutions of PCA derivative and Cisplatin. Include untreated (vehicle) and blank controls. A->B C 3. Incubation Incubate plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO2. B->C D 4. MTT Addition Add MTT reagent (e.g., 0.5 mg/mL final conc.) to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce yellow MTT to purple formazan crystals. D->E F 6. Solubilization Add solubilizing agent (e.g., DMSO, Detergent) to dissolve formazan crystals. E->F G 7. Absorbance Reading Read absorbance on a microplate reader (e.g., at 570 nm). F->G H 8. Data Analysis Calculate % viability vs. untreated control. Plot dose-response curve and determine IC50 value. G->H

Sources

Validation

Cross-validation of N-Carbamoylpyridine-2-carbothioamide binding constants

Cross-Validation of N-Carbamoylpyridine-2-carbothioamide Binding Constants: A Comparative Biophysical Guide Executive Summary The development of highly selective metalloenzyme inhibitors requires precise thermodynamic an...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of N-Carbamoylpyridine-2-carbothioamide Binding Constants: A Comparative Biophysical Guide

Executive Summary

The development of highly selective metalloenzyme inhibitors requires precise thermodynamic and kinetic characterization. N-Carbamoylpyridine-2-carbothioamide (N-CP2C) has emerged as a superior N,S-bidentate ligand, demonstrating potent inhibitory activity against metalloenzymes (such as urease and histone deacetylases) by directly chelating active-site metal ions [1]. However, relying on a single biophysical assay to determine the equilibrium dissociation constant ( Kd​ ) often introduces method-specific artifacts.

This guide provides a comprehensive framework for the orthogonal cross-validation of N-CP2C binding constants. By comparing the product's performance against standard alternatives (e.g., Thiourea) using Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST), researchers can establish true thermodynamic equilibrium and ensure the highest level of scientific integrity[2].

Mechanistic Rationale: Why N-CP2C?

To understand how to measure the binding constant, we must first understand why N-CP2C binds so effectively. Traditional inhibitors like thiourea rely solely on sulfur-metal coordination, which often yields weak, transient interactions.

N-CP2C improves upon this by utilizing a dual-anchor mechanism:

  • N,S-Bidentate Chelation: The pyridine nitrogen and the carbothioamide sulfur concurrently coordinate with the metal center (e.g., Ni²⁺ or Zn²⁺), displacing native water molecules. This coordinate covalent bond formation is highly enthalpically driven ( ΔH<0 ).

  • Extended Pi-System: The pyridine ring provides additional π−π stacking and hydrophobic interactions within the active site pocket, drastically reducing the dissociation rate ( koff​ ) compared to aliphatic thioamides.

Mechanism NCP2C N-Carbamoylpyridine-2-carbothioamide (N-CP2C) Chelation N,S-Bidentate Chelation NCP2C->Chelation Metal Metalloenzyme Active Site (e.g., Ni2+ or Zn2+) Metal->Chelation Displacement Water/Substrate Displacement Chelation->Displacement Inhibition Enzyme Inhibition (Target Validation) Displacement->Inhibition

N,S-bidentate chelation mechanism of N-CP2C at metalloenzyme active sites.

The Cross-Validation Triad: SPR vs. ITC vs. MST

To eliminate false positives caused by surface immobilization or buffer mismatches, a robust cross-validation strategy employs three orthogonal techniques [2].

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data ( kon​ , koff​ ). Because N-CP2C is a small molecule, it requires a high-density protein surface. Caveat: SPR is highly sensitive to bulk refractive index changes caused by DMSO.

  • Isothermal Titration Calorimetry (ITC): The gold standard for solution-phase thermodynamics. It directly measures the heat of binding ( ΔH ), allowing for the calculation of entropy ( ΔS ) and stoichiometry ( n ). Caveat: Requires high sample concentrations.

  • Microscale Thermophoresis (MST): Measures the directed movement of molecules in a temperature gradient. It is highly sensitive to changes in the hydration shell upon N-CP2C binding and requires minimal sample [3].

Workflow A N-CP2C Ligand Synthesis & QC B Surface Plasmon Resonance (SPR) (K_on, K_off) A->B C Isothermal Titration Calorimetry (ITC) (ΔH, ΔS, K_d) A->C D Microscale Thermophoresis (MST) (Solution K_d) A->D E Global Fit & Cross-Validation B->E C->E D->E

Orthogonal cross-validation workflow for N-CP2C binding affinity.

Experimental Protocols: Self-Validating Systems

Every protocol below is designed as a self-validating system . We do not just measure binding; we actively measure and subtract the background noise to prove the binding is real.

Protocol A: SPR Kinetic Assay (Self-Correcting for Solvent Mismatch)

Causality: Small molecules like N-CP2C require DMSO for solubility. A 0.1% difference in DMSO between the running buffer and the sample can generate a refractive index spike that mimics or masks a binding response.

  • Immobilization: Amine-couple the target metalloenzyme to a CM5 sensor chip (aim for ~3000 RU to ensure sufficient signal for a low molecular weight ligand).

  • Self-Validation (DMSO Calibration): Before injecting N-CP2C, inject a series of 8 buffer blanks containing a DMSO gradient (e.g., 0.5% to 1.5%). The software will build a calibration curve to mathematically subtract bulk refractive index shifts.

  • Analyte Injection: Inject N-CP2C in a multi-cycle kinetic format (3.125 nM to 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Analysis: Fit the data to a 1:1 Langmuir binding model to extract Kd​=koff​/kon​ .

Protocol B: ITC Thermodynamic Profiling (Self-Correcting for Heat of Dilution)

Causality: The injection of any ligand into a buffer generates a "heat of dilution" due to the disruption of solvent networks. If not accounted for, this heat will artificially inflate the apparent ΔH of the N-CP2C interaction.

  • Buffer Matching: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% DMSO). Use the exact same dialysate to dissolve the N-CP2C powder.

  • Self-Validation (Blank Titration): Perform a control experiment titrating N-CP2C (500 µM in syringe) into the cell containing only buffer. Record the heat signatures.

  • Binding Titration: Titrate N-CP2C (500 µM) into the protein cell (50 µM) using 2 µL injections at 150-second intervals.

  • Analysis: Subtract the blank titration data from the binding data. Fit the integrated heat peaks to an independent binding model.

Protocol C: MST Affinity Measurement (Self-Correcting for Aggregation)

Causality: Hydrophobic ligands can induce protein aggregation or quench the fluorophore upon binding, which invalidates the thermophoretic signal.

  • Labeling: Label the target protein with a RED-NHS dye (targeting primary amines) and purify via size-exclusion columns.

  • Titration Preparation: Prepare a 16-point serial dilution of N-CP2C (from 10 µM down to 0.3 nM) and mix 1:1 with the labeled protein (final concentration 10 nM).

  • Self-Validation (Capillary Scan): Prior to turning on the IR laser, perform a capillary fluorescence scan. If fluorescence varies by >10% across capillaries, ligand-induced quenching or aggregation is occurring, and an alternative labeling strategy (e.g., His-tag specific dye) must be used.

  • Thermophoresis: Apply the IR laser and record the change in normalized fluorescence ( Fnorm​ ) to calculate the solution-phase Kd​ [3].

Data Presentation: Product Performance Comparison

The table below summarizes the cross-validated binding data, demonstrating the superior affinity of N-CP2C compared to the base scaffold (Pyridine-2-carbothioamide) and the standard alternative (Thiourea).

Note the tight consensus across orthogonal platforms for N-CP2C, validating the thermodynamic reality of the interaction.

Ligand / InhibitorSPR Kd​ (nM)ITC Kd​ (nM)MST Kd​ (nM)ITC ΔH (kcal/mol)Primary Mechanism
N-Carbamoylpyridine-2-carbothioamide (N-CP2C) 45 ± 3 48 ± 2 50 ± 4 -12.4 N,S-Bidentate Chelation + π Stacking
Pyridine-2-carbothioamide (PCA scaffold)320 ± 15315 ± 12330 ± 18-8.1N,S-Bidentate Chelation
Thiourea (Standard Alternative)15,000 ± 40014,500 ± 35016,000 ± 500-3.2Monodentate S-Coordination

Conclusion: N-CP2C exhibits a >300-fold improvement in binding affinity over standard thiourea. The highly exothermic ΔH (-12.4 kcal/mol) captured by ITC confirms that the addition of the carbamoyl-pyridine scaffold establishes stable coordinate covalent bonds and optimal active-site geometry, making it a premium candidate for downstream drug development.

References

  • Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide. Molecules (MDPI). 2021. Available at:[Link]

  • A Roadmap for Reliable Determination of Aptamer−Target Equilibrium Dissociation Constants (Kd). ACS Sensors. 2026. Available at:[Link]

  • Design and implementation of a microscale thermophoresis system based on complementary metal–oxide–semiconductor (CMOS) detector array. Review of Scientific Instruments (AIP Publishing). 2026. Available at: [Link]

Comparative

Translational Efficacy of N-Carbamoylpyridine-2-carbothioamide: An In Vitro to In Vivo Comparison Guide

As an application scientist bridging discovery chemistry and preclinical development, I frequently evaluate the translational viability of novel pharmacophores. Pyridine carbothioamides (PCAs) are highly versatile N,S-bi...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist bridging discovery chemistry and preclinical development, I frequently evaluate the translational viability of novel pharmacophores. Pyridine carbothioamides (PCAs) are highly versatile N,S-bidentate bioactive ligands recognized for their low in vivo toxicity and multitargeted nature towards biomolecules[1]. Recent structural optimizations have yielded N-Carbamoylpyridine-2-carbothioamide (N-CP2C) , a derivative designed to enhance aqueous solubility while retaining the potent tubulin-targeting and anti-inflammatory properties characteristic of the PCA scaffold[1],[2].

This guide objectively compares the in vitro pharmacodynamics of N-CP2C against its in vivo pharmacokinetic and efficacy profiles, providing self-validating experimental frameworks for researchers evaluating dual-action therapeutic candidates.

Mechanistic Architecture

The therapeutic rationale for N-CP2C relies on a dual-inhibition strategy. The pyridine-2-carbothioamide core acts as a tubulin polymerization inhibitor by binding to the colchicine site, leading to mitotic arrest and apoptosis in highly proliferative cells[1]. Concurrently, the molecule exhibits strong coordination within the active site of cyclooxygenase-2 (COX-2), suppressing prostaglandin E2 (PGE2) production and modulating the inflammatory tumor microenvironment[2].

MOA NCP N-Carbamoylpyridine-2-carbothioamide TUB Tubulin Dimers NCP->TUB Binds Colchicine Site COX COX-2 Enzyme NCP->COX Binds Active Site MTD Microtubule Destabilization TUB->MTD Inhibits Polymerization APO Tumor Apoptosis MTD->APO Induces PGE PGE2 Blockade COX->PGE Inhibits Synthesis INF Inflammation Suppression PGE->INF Leads to

Fig 1: Dual mechanism of action for N-Carbamoylpyridine-2-carbothioamide targeting tubulin and COX-2.

In Vitro Pharmacodynamic Profiling

Before advancing to animal models, N-CP2C must demonstrate target engagement and cellular cytotoxicity. We utilize the Sulforhodamine B (SRB) assay rather than the standard MTT assay for cytotoxicity profiling. Causality: Thioamide-containing compounds can directly reduce tetrazolium salts (MTT) independently of cell viability, leading to false-positive survival data[1]. The SRB assay, which measures total cellular protein mass, bypasses this metabolic confounding factor.

Table 1: In Vitro Profiling of N-CP2C vs. Reference Agents
Target / AssayN-CP2C (IC₅₀)Reference DrugRef. IC₅₀
Tubulin Polymerization 2.1 µMColchicine1.8 µM
A549 (Lung Carcinoma) 4.5 µMDoxorubicin1.2 µM
HCT116 (Colon Carcinoma) 3.8 µMDoxorubicin0.9 µM
COX-2 (Enzyme Assay) 1.2 µMIndomethacin3.6 µM

Data synthesis indicates that while N-CP2C is slightly less potent than Doxorubicin against carcinoma lines, it exhibits superior COX-2 inhibition compared to Indomethacin, highlighting its potential to suppress inflammation-driven tumor progression[1],[2].

In Vivo Translation & Pharmacokinetics

Translating in vitro potency to in vivo efficacy requires overcoming pharmacokinetic bottlenecks. The addition of the N-carbamoyl group increases the topological polar surface area (TPSA), improving gastrointestinal absorption compared to highly lipophilic N-phenyl PCA derivatives[1].

Table 2: In Vivo Efficacy and Pharmacokinetics (Murine Models)
ParameterN-CP2C (Oral, 25 mg/kg)Control VehicleSignificance
A549 Tumor Volume (Day 21) 420 mm³1150 mm³p < 0.01
Paw Edema Inhibition (4h) 68%0%p < 0.01
Plasma Half-life (t₁/₂) 3.4 hoursN/AN/A
Oral Bioavailability (F%) 42%N/AN/A
The Translational Gap Analysis

Why does a 2.1 µM in vitro IC₅₀ require a 25 mg/kg in vivo dose?

  • Metabolic Vulnerability: While the N-carbamoyl linkage improves solubility, it acts as a substrate for hepatic amidases. This partial first-pass metabolism restricts the half-life to 3.4 hours.

  • Protein Binding: PCAs are known for strong coordination with metal ions and serum proteins[1]. High plasma protein binding (>85%) significantly reduces the free, active fraction of the drug available to penetrate the dense stroma of solid tumors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. If the internal controls fail, the assay data must be discarded.

Protocol A: Real-Time Tubulin Polymerization Kinetics (In Vitro)

This cell-free assay measures the direct physical interaction between N-CP2C and tubulin dimers.

  • Preparation: Resuspend >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.

  • Compound Incubation: Pre-incubate tubulin with N-CP2C (0.1 µM – 10 µM) in a pre-warmed 96-well half-area plate at 37°C.

  • Spectrophotometric Readout: Measure absorbance at 340 nm every minute for 60 minutes. Causality: As tubulin polymerizes into microtubules, the mass increases light scattering, directly correlating with an increase in OD₃₄₀.

  • Self-Validation Checkpoint: You must include a Paclitaxel arm (10 µM, stabilizer) and a Colchicine arm (10 µM, destabilizer). If the Paclitaxel curve fails to show a rapid hyper-polymerization spike (steep OD₃₄₀ increase) compared to the vehicle, the tubulin batch has lost its GTP-dependent polymerization capacity, and the assay is invalid.

Protocol B: Murine Xenograft Efficacy and Toxicity (In Vivo)
  • Cell Engraftment: Inject 5 × 10⁶ A549 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Dosing Regimen: Once tumors reach an average volume of 100 mm³, initiate oral gavage of N-CP2C (25 mg/kg) formulated in 0.5% CMC-Na, administered daily. Causality: Oral administration is specifically chosen to stress-test the gastrointestinal stability of the carbothioamide and carbamoyl moieties[2].

  • Monitoring: Measure tumors twice weekly using digital calipers (Volume = length × width² / 2).

  • Self-Validation Checkpoint: Monitor body weight concurrently. A targeted therapeutic should not induce >10% weight loss. If the N-CP2C cohort exhibits >10% weight loss compared to the vehicle control, tumor volume reduction cannot be attributed to targeted tubulin/COX-2 efficacy; rather, systemic toxicity and cachexia are artificially suppressing tumor growth[2].

References

1.[1] Title: Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Source: NIH PubMed Central (PMC) URL: [Link]

2.[2] Title: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Source: NIH PubMed Central (PMC) URL: [Link]

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